Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIULUHUQDVELBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308736 | |
| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-35-2 | |
| Record name | Methyl 4-chloro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 208710 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39757-35-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a valuable building block in medicinal chemistry and organic synthesis. The core of this synthesis is a crossed Claisen condensation reaction. This document details the reaction mechanism, provides a plausible experimental protocol, and presents relevant quantitative data. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to best practices for clarity and technical accuracy.
Introduction
This compound is a β-keto ester with significant potential as an intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a substituted aromatic ring, makes it a versatile precursor for drug discovery and development. The synthesis of this class of compounds is most commonly achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This guide will focus on the mechanistic details and practical execution of this synthetic route.
The Core Synthesis Mechanism: Crossed Claisen Condensation
The synthesis of this compound proceeds via a crossed Claisen condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[1][2] For a successful crossed Claisen condensation that avoids the formation of a mixture of products, one of the ester reactants must not have α-hydrogens, making it incapable of forming an enolate.[1]
In the synthesis of the target molecule, the likely starting materials are methyl acetate (which possesses α-hydrogens and can form an enolate) and dimethyl oxalate which is then reacted with a 4-chlorophenyl containing precursor, or more directly, methyl 4-chloro-α-oxo-benzeneacetate (methyl 4-chlorobenzoylformate), which lacks α-hydrogens. The reaction is typically facilitated by a strong base such as sodium methoxide.
The mechanism can be broken down into the following key steps:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (methyl 4-chlorobenzoylformate). This results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as a leaving group.
-
Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton on the α-carbon situated between the two carbonyl groups. The methoxide ion generated in the previous step deprotonates this α-carbon, forming a highly resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the Claisen condensation.[1]
-
Protonation: An acidic workup is performed to protonate the enolate, yielding the final product, this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClO₄ | [3] |
| Molecular Weight | 240.64 g/mol | [3] |
| CAS Number | 39757-35-2 | [3] |
| Appearance | Off-white to pale yellow solid | |
| Storage | Room temperature | [3] |
Note: Specific experimental data such as melting point and spectroscopic data (NMR, IR) are highly dependent on the purity of the synthesized compound and the specific experimental conditions. The following table provides expected values based on typical characterization of similar compounds.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (C=O, ketone), ~168 (C=O, ester), ~162 (enol C-OH), ~140 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~100 (enol C-H), ~53 (-OCH₃), ~45 (-CH₂-) |
| IR (KBr, cm⁻¹) | ν: ~3400 (enol O-H), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1200-1300 (C-O), ~830 (C-Cl) |
| Mass Spectrometry (EI) | m/z: 240 [M]⁺, 209 [M-OCH₃]⁺, 139 [ClC₆H₄CO]⁺ |
Experimental Protocol
The following is a generalized experimental protocol based on standard procedures for crossed Claisen condensations. Researchers should optimize these conditions for their specific laboratory setup and scale.
Materials:
-
Methyl acetate
-
Methyl 4-chlorobenzoylformate (or a suitable precursor)
-
Sodium methoxide (or sodium metal in dry methanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve sodium metal in an excess of anhydrous methanol under a nitrogen atmosphere. After the sodium has completely reacted, remove the excess methanol under reduced pressure to obtain dry sodium methoxide powder. Alternatively, use commercially available sodium methoxide.
-
Reaction Setup: Suspend the sodium methoxide in anhydrous diethyl ether or THF in the reaction flask and cool the mixture to 0 °C using an ice bath.
-
Addition of Reactants: In a dropping funnel, prepare a solution of methyl acetate and methyl 4-chlorobenzoylformate in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred suspension of sodium methoxide at 0 °C over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Synthesis mechanism of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is reliably achieved through a crossed Claisen condensation. This technical guide has outlined the fundamental mechanism, provided a detailed, adaptable experimental protocol, and summarized the key quantitative data for this compound. The provided visualizations of the reaction mechanism and experimental workflow serve to enhance the understanding of this important synthetic transformation. For researchers and professionals in drug development, a thorough grasp of this synthesis is crucial for the efficient production of novel chemical entities. It is recommended that the reaction conditions be carefully optimized to achieve the best possible yield and purity for specific applications.
References
An In-depth Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structural motifs, featuring a β-keto ester and a chlorophenyl group, make it a versatile intermediate. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications, particularly as a building block in the development of targeted protein degraders. All quantitative data is presented in structured tables for clarity, and key conceptual workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₁₁H₉ClO₄.[1] Its identity and core physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 39757-35-2 | [1] |
| Molecular Formula | C₁₁H₉ClO₄ | [1] |
| Molecular Weight | 240.645 g/mol | [1] |
| Melting Point | 118-120°C | [2] |
| Boiling Point | 381.9°C at 760 mmHg | [2] |
| Appearance | Off-white powder (based on related compounds) | [3][4] |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, predicted mass spectrometry data provides insight into its expected fragmentation patterns under various ionization conditions.
Table 2.1: Predicted Mass Spectrometry Data [5]
| Adduct | m/z |
| [M+H]⁺ | 241.02622 |
| [M+Na]⁺ | 263.00816 |
| [M-H]⁻ | 239.01166 |
| [M+NH₄]⁺ | 258.05276 |
| [M+K]⁺ | 278.98210 |
| [M]⁺ | 240.01839 |
Note: This data is predicted and should be confirmed by experimental analysis.
Expected IR Spectroscopy Signature: Based on its functional groups, the infrared spectrum of this compound is expected to show characteristic absorption bands:
-
C=O stretching (ester and ketone): Strong absorptions in the range of 1680-1750 cm⁻¹. Due to the presence of two distinct carbonyl groups, multiple peaks may be observed.
-
C-O stretching (ester): Strong absorptions in the range of 1000-1300 cm⁻¹.
-
C-Cl stretching: Absorptions in the range of 600-800 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.
Expected NMR Spectroscopy Signature:
-
¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons, and the methyl ester protons would be expected. The aromatic protons would likely appear as two doublets in the aromatic region (approx. 7.0-8.0 ppm). The methylene protons would appear as a singlet, and the methyl ester protons would also be a singlet, likely further upfield.
-
¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the methylene carbon, and the methyl ester carbon would be present.
Experimental Protocols
Representative Synthesis: Crossed Claisen Condensation
Reaction Scheme: Methyl acetate reacts with methyl 4-chlorobenzoate in the presence of a strong base like sodium methoxide to form the target compound.
Detailed Methodology (Representative Protocol):
-
Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: Sodium methoxide (1.1 equivalents) is suspended in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Esters: A solution containing methyl 4-chlorobenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in the same dry solvent is added dropwise to the stirred suspension of the base at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a cold, dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Drug Development
Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block".[1] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell.[6][7]
A PROTAC molecule typically consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
The diketone functionality of this compound makes it a versatile scaffold that can be chemically modified to serve as part of the linker or as a precursor to a ligand for either the POI or an E3 ligase.
The logical flow for utilizing a building block like this compound in a targeted protein degradation strategy is outlined below.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on related structures, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable chemical intermediate with properties that make it suitable for complex organic synthesis. Its role as a building block for protein degraders highlights its potential in modern drug discovery, particularly in the development of novel therapeutics that target disease-causing proteins for elimination rather than inhibition. Further research into its reactivity and applications is warranted to fully explore its utility in medicinal chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound (C11H9ClO4) [pubchemlite.lcsb.uni.lu]
- 6. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS: 39757-35-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, with the CAS number 39757-35-2, is a multifaceted organic compound that has garnered attention in the scientific community, particularly in the fields of organic synthesis and drug discovery. Its unique chemical architecture, featuring a reactive β-diketoester moiety and a substituted phenyl ring, renders it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its emerging role in the development of novel therapeutics, specifically as a component in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₁₁H₉ClO₄ and a molecular weight of 240.64 g/mol .[1][2] A summary of its key identifiers and properties is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 39757-35-2 |
| Molecular Formula | C₁₁H₉ClO₄ |
| Molecular Weight | 240.64 g/mol [1][2] |
| IUPAC Name | This compound |
| Synonyms | 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid methyl ester, Methyl 4-chlorobenzoylpyruvate |
| Appearance | Solid (form not specified in available data) |
| Storage | Room temperature[2] |
Synthesis
Proposed Synthesis Pathway: Claisen Condensation
The logical synthetic approach involves the condensation of methyl acetate with a methyl 4-chlorobenzoate in the presence of a strong base like sodium methoxide or sodium hydride. The general mechanism for this proposed pathway is outlined below.
Experimental Workflow: Proposed Claisen Condensation
Caption: Proposed synthesis of this compound via Claisen condensation.
Detailed Experimental Protocol (Hypothetical)
Based on general Claisen condensation procedures, a plausible experimental protocol is as follows. Note: This is a hypothetical procedure and requires optimization and validation in a laboratory setting.
Materials:
-
Methyl acetate
-
Methyl 4-chlorobenzoate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium methoxide. The suspension is stirred.
-
Enolate Formation: A solution of methyl acetate in the reaction solvent is added dropwise to the stirred suspension of sodium methoxide at room temperature. The mixture is then stirred for a specified period to ensure complete formation of the enolate.
-
Condensation: A solution of methyl 4-chlorobenzoate in the reaction solvent is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained for several hours to drive the condensation to completion. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of 1M HCl until the solution is acidic. The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Data
While experimental spectroscopic data for this compound is not available in the searched literature, predicted mass spectrometry data has been reported.
Mass Spectrometry (Predicted)
Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can be useful for identification in mass spectrometry-based screening.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 241.02622 | 145.8 |
| [M+Na]⁺ | 263.00816 | 154.2 |
| [M-H]⁻ | 239.01166 | 149.8 |
| [M+NH₄]⁺ | 258.05276 | 164.2 |
| [M+K]⁺ | 278.98210 | 151.6 |
Data sourced from PubChem.[3]
Applications in Drug Development
The primary interest in this compound within the drug development community stems from its classification as a protein degrader building block .[2] This suggests its utility in the synthesis of PROTACs.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound, with its multiple reactive sites, can serve as a versatile scaffold or an intermediate in the synthesis of the linker component of a PROTAC. The dicarbonyl functionality allows for various chemical modifications to attach the target protein and E3 ligase ligands.
Logical Relationship: Role in PROTAC Assembly
Caption: Role of this compound in PROTAC synthesis.
Potential Biological Targets
The broader class of dioxobutanoic acid derivatives has been investigated for various biological activities. For instance, certain benzoylpyruvates have been shown to be inhibitors of enzymes such as pyruvate carboxylase. While the specific biological targets of this compound have not been explicitly identified in the available literature, its structural similarity to known enzyme inhibitors suggests that it could be a starting point for the development of inhibitors for various metabolic enzymes. Further research is required to elucidate its specific mechanism of action and identify its biological targets.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is currently limited in the public domain, its proposed synthesis via Claisen condensation provides a clear path for its preparation. Its role as a building block for PROTACs highlights its importance in the rapidly evolving field of targeted protein degradation. Further investigation into its synthesis, spectroscopic properties, and biological activities will undoubtedly unlock its full potential for the development of novel therapeutics and chemical probes.
References
Unveiling the Molecular Weight of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in various research and development domains. This document presents a detailed breakdown of its molecular formula and the contribution of each constituent atom to its overall molecular weight, offering a foundational piece of data for experimental design and theoretical modeling.
Molecular Identity and Structure
This compound is a chemical compound with the molecular formula C₁₁H₉ClO₄.[1] Its structure, characterized by a chlorophenyl group attached to a dioxobutanoate methyl ester, is a key determinant of its chemical and physical properties, including its molecular weight.
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₁H₉ClO₄.
Atomic Composition and Weights
The first step is to identify the number of atoms of each element present in the molecule and their respective standard atomic weights. The elements present are Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 11 | ~12.011 | 132.121 |
| Hydrogen | H | 9 | ~1.008 | 9.072 |
| Chlorine | Cl | 1 | ~35.453 | 35.453 |
| Oxygen | O | 4 | ~15.999 | 63.996 |
Note: The standard atomic weights are based on the isotopic abundances of the elements on Earth and are provided by IUPAC.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the total atomic weight contributions of each element:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)
MW = (11 × 12.011) + (9 × 1.008) + (1 × 35.453) + (4 × 15.999)
MW = 132.121 + 9.072 + 35.453 + 63.996
MW ≈ 240.642 amu
The calculated molecular weight is approximately 240.642 atomic mass units. Commercially available sources for this compound state a molecular weight of 240.645.[1] The minor difference can be attributed to rounding and the specific atomic weight values used in the calculation.
Structural Representation
To visualize the arrangement of atoms within the molecule, a 2D structural diagram is provided below. This representation is crucial for understanding the connectivity and functional groups present in this compound.
Figure 1. 2D structure of this compound.
Experimental Verification
The most accurate method for determining the molecular weight of a compound is mass spectrometry. In a typical mass spectrometry experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its calculated molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.
General Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any fragment ions, confirming the molecular weight and providing structural information.
Conclusion
The molecular weight of this compound has been determined to be approximately 240.64 g/mol . This value is a critical parameter for researchers and scientists in various fields, including medicinal chemistry and materials science, for accurate stoichiometric calculations, analytical method development, and computational modeling. The methodologies and data presented in this guide provide a solid foundation for any work involving this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Chlorine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. quora.com [quora.com]
- 5. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 8. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 9. quora.com [quora.com]
- 10. princeton.edu [princeton.edu]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Hydrogen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. byjus.com [byjus.com]
- 15. Atomic/Molar mass [westfield.ma.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a dicarbonyl compound with significant potential in the field of drug discovery and development. Its chemical structure makes it a valuable building block, particularly in the synthesis of targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the context of the ubiquitin-proteasome signaling pathway.
Chemical and Physical Data
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its characterization, handling, and use in synthetic and biological applications.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₉ClO₄ | [1] |
| Molecular Weight | 240.64 g/mol | [1] |
| CAS Number | 39757-35-2 | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, methanol) | N/A |
| Storage | Store at room temperature | [1] |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 241.02622 |
| [M+Na]⁺ | 263.00816 |
| [M-H]⁻ | 239.01166 |
Data from PubChemLite.[2]
Table 3: Experimental GC-MS Data for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (ortho-isomer)
| Source of Spectrum | Copyright |
| CJC-22-982-2c | © 2020-2025 John Wiley & Sons, Inc. |
Data from PubChem.[3]
Note on NMR Data: Experimental ¹H and ¹³C NMR data for this compound is not available in the searched resources. However, based on the structure and data for analogous compounds, the following characteristic signals can be predicted:
-
¹H NMR: Aromatic protons of the chlorophenyl group would appear in the range of 7.4-8.0 ppm. A singlet for the methylene protons between the two carbonyl groups would be expected around 4.0-4.5 ppm. The methyl ester protons would appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: Carbonyl carbons would resonate in the downfield region (180-200 ppm). Aromatic carbons would appear between 120-140 ppm. The methylene carbon would be expected around 45-55 ppm, and the methyl ester carbon around 52-55 ppm.
Experimental Protocols
The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base.
Proposed Synthesis via Crossed Claisen Condensation
This protocol is a representative procedure based on established methods for Claisen condensations.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
4'-Chloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal in anhydrous methanol).
-
Addition of Reactants: A solution of 4'-chloroacetophenone and dimethyl oxalate in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at room temperature under a nitrogen atmosphere.
-
Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M HCl.
-
Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Precautions: Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment. The reaction should be carried out in a well-ventilated fume hood.
Application in Targeted Protein Degradation
This compound is classified as a "Protein Degrader Building Block".[1] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.
The Ubiquitin-Proteasome Pathway and PROTACs
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
The dicarbonyl moiety of this compound can be chemically modified to serve as a reactive handle for conjugation, forming part of the linker in a PROTAC molecule. The linker's length and composition are critical for the stability and efficacy of the resulting PROTAC.
Logical Workflow for PROTAC Development
The development of a PROTAC utilizing a building block like this compound follows a logical workflow.
Caption: Workflow for the development of PROTAC-based therapeutics.
Conclusion
This compound is a key chemical entity with significant applications in modern drug discovery. Its role as a versatile building block for the synthesis of PROTACs underscores its importance in the development of novel therapeutics that function through targeted protein degradation. This guide provides essential data and protocols to aid researchers and scientists in harnessing the potential of this compound. Further research into specific PROTACs incorporating this linker and their biological activities will undoubtedly expand its utility in medicinal chemistry.
References
An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism of methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a β-keto ester of interest in medicinal chemistry and drug development. β-dicarbonyl compounds are known to exist as an equilibrium mixture of keto and enol tautomers, a phenomenon that significantly influences their chemical reactivity, biological activity, and physicochemical properties. This document outlines the fundamental principles of keto-enol tautomerism, detailed experimental protocols for its characterization using spectroscopic methods, and a framework for data analysis. While specific experimental data for the title compound is not extensively available in public literature, this guide leverages data from closely related analogs to provide a predictive understanding of its tautomeric behavior.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of β-dicarbonyl compounds like this compound, the presence of two carbonyl groups flanking a methylene group (-CH2-) results in acidic α-protons, facilitating the formation of the enol tautomer.
The equilibrium can be influenced by several factors, including:
-
Solvent Polarity: Polar solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer. Conversely, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
-
Temperature: The effect of temperature on the equilibrium constant is governed by the enthalpy change of the tautomerization reaction.
-
pH: The acidity or basicity of the medium can catalyze the interconversion between the keto and enol forms.
-
Substituent Effects: Electron-withdrawing or electron-donating groups on the aromatic ring can influence the acidity of the α-protons and the stability of the conjugated enol system. The 4-chloro substituent in the title compound is expected to have an electron-withdrawing effect, which can impact the tautomeric equilibrium.
For this compound, two principal enol tautomers are possible, alongside the diketo form. The formation of a stable, six-membered ring-like structure via intramolecular hydrogen bonding in the enol form is a significant driving force for its existence.
Characterization of Tautomeric Forms
The slow rate of interconversion between keto and enol tautomers on the NMR timescale allows for their distinct characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. X-ray crystallography can provide definitive evidence of the predominant tautomer in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for quantifying the keto-enol equilibrium in solution. Distinct signals for the protons and carbons in each tautomeric form can be observed and their relative concentrations determined by integration of the corresponding peaks.
Expected ¹H NMR Signals:
-
Keto Form: A characteristic singlet for the methylene protons (-CH₂-) is typically observed.
-
Enol Form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH) are expected. The chemical shift of the enolic proton can be highly variable and is dependent on solvent and concentration.
Expected ¹³C NMR Signals:
-
Keto Form: Resonances for the two carbonyl carbons and the methylene carbon.
-
Enol Form: Resonances for the carbonyl carbon, the enolic carbons (C=C-OH), and the ester carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The keto and enol forms exhibit characteristic vibrational frequencies.
Expected IR Absorption Bands:
-
Keto Form: Two distinct C=O stretching bands corresponding to the ketone and ester carbonyl groups.
-
Enol Form: A C=O stretching band (often shifted to lower frequency due to conjugation), a C=C stretching band, and a broad O-H stretching band due to the hydroxyl group.
Quantitative Data
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Keto-Enol Tautomers of a Generic Aryl β-Keto Ester in CDCl₃.
| Proton | Keto Form (ppm) | Enol Form (ppm) |
| Methylene (-CH₂) | ~ 4.0 | - |
| Vinylic (=CH-) | - | ~ 6.0 |
| Enolic (-OH) | - | ~ 12.0 - 14.0 |
| Aromatic (Ar-H) | ~ 7.4 - 7.8 | ~ 7.4 - 7.8 |
| Methyl (-OCH₃) | ~ 3.8 | ~ 3.8 |
Note: The exact chemical shifts for this compound may vary.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Keto-Enol Tautomers of a Generic Aryl β-Keto Ester in CDCl₃.
| Carbon | Keto Form (ppm) | Enol Form (ppm) |
| Ketone C=O | ~ 195 | - |
| Ester C=O | ~ 165 | ~ 170 |
| Enol C=O | - | ~ 185 |
| Methylene (-CH₂) | ~ 50 | - |
| Vinylic (=CH-) | - | ~ 95 |
| Enolic (C-OH) | - | ~ 175 |
| Aromatic (Ar-C) | ~ 128 - 135 | ~ 128 - 135 |
| Methyl (-OCH₃) | ~ 52 | ~ 52 |
Note: The exact chemical shifts for this compound may vary.
Table 3: Representative IR Absorption Frequencies (cm⁻¹) for Keto-Enol Tautomers of a Generic Aryl β-Keto Ester.
| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
| C=O (Ketone) | ~ 1720 | - |
| C=O (Ester) | ~ 1740 | ~ 1680 (conjugated) |
| C=C | - | ~ 1640 |
| O-H | - | ~ 2500 - 3200 (broad) |
Note: The exact frequencies for this compound may vary depending on the sample preparation (e.g., neat, solution).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of β-keto esters is the Claisen condensation. This would involve the reaction of methyl 4-chlorobenzoate with methyl acetate in the presence of a strong base such as sodium methoxide.
Illustrative Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To determine the relative concentrations of the keto and enol tautomers in different solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of this compound in the chosen deuterated solvents at a known concentration (e.g., 10 mg/mL).
-
Transfer the solutions to NMR tubes.
-
Acquire ¹H NMR spectra for each sample.
-
Identify the characteristic peaks for the keto and enol forms.
-
Integrate the area of a well-resolved peak for each tautomer (e.g., the methylene protons of the keto form and the vinylic proton of the enol form).
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] x 100 % Keto = [Integral (keto) / (Integral (enol) + Integral (keto))] x 100 (Note: A correction factor may be needed if the number of protons giving rise to the integrated signals is different).
-
Acquire ¹³C NMR spectra to confirm the presence of both tautomers.
Experimental Workflow for NMR Analysis:
Caption: Workflow for the determination of keto-enol equilibrium by NMR spectroscopy.
IR Spectroscopic Analysis
Objective: To identify the characteristic functional groups of the keto and enol tautomers.
Materials:
-
This compound
-
IR spectrometer (FTIR)
-
Salt plates (e.g., NaCl or KBr) or appropriate sample holder for liquids.
Procedure:
-
Prepare the sample as a thin film between salt plates (if liquid) or as a solution in a suitable solvent (e.g., CCl₄).
-
Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the C=O, C=C, and O-H stretching vibrations.
-
Compare the obtained spectrum with reference spectra of β-keto esters to assign the peaks to the keto and enol forms.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique can definitively identify which tautomer (keto or enol) is present in the crystal lattice. The analysis of bond lengths can also provide insight into the degree of electron delocalization in the enol form. Due to the challenges in obtaining suitable single crystals, crystallographic data for many compounds, including the title compound, are not always available.
Biological Implications
The tautomeric state of a molecule can have profound effects on its biological activity. The keto and enol forms have different shapes, polarities, and hydrogen bonding capabilities, which can lead to different interactions with biological targets such as enzymes and receptors. For instance, the enol form, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, while the keto form primarily acts as a hydrogen bond acceptor. The ability of β-dicarbonyl compounds to chelate metal ions is also often dependent on the presence of the enol form. Therefore, understanding the keto-enol tautomerism of this compound is crucial for rational drug design and the development of new therapeutic agents.
Logical Relationship of Tautomerism and Biological Activity:
Spectroscopic and Synthetic Overview of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and structural information for the compound Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Due to the limited availability of experimentally derived spectroscopic data in public-access databases and literature, this document primarily relies on computational predictions and data for structurally related compounds.
Compound Identification
Basic chemical identifiers for this compound are crucial for accurate database searching and procurement.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 39757-35-2[1] |
| Molecular Formula | C₁₁H₉ClO₄[1][2] |
| Molecular Weight | 240.64 g/mol [1] |
| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl[2] |
| InChI Key | PIULUHUQDVELBO-UHFFFAOYSA-N[2] |
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data is available and provides expected mass-to-charge ratios for various adducts of the parent molecule.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 241.02622 |
| [M+Na]⁺ | 263.00816 |
| [M-H]⁻ | 239.01166 |
| [M]⁺ | 240.01839 |
| [M]⁻ | 240.01949 |
NMR Spectroscopy (¹H and ¹³C)
Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the public domain. However, based on the structure, the following proton and carbon environments are expected:
-
¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the butanoate chain, and the methyl protons of the ester group. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum. The methylene protons would be expected to show a singlet, and the methyl ester protons would also present as a singlet.
-
¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester, the carbons of the chlorophenyl ring, the methylene carbon, and the methyl carbon of the ester. The presence of the electron-withdrawing chlorine atom and the carbonyl groups would influence the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
Experimental IR spectra for this compound are not available. For the isomeric compound, Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a vapor phase IR spectrum is noted to be available in SpectraBase, though the specific absorption bands are not detailed in the search results.[3] Based on the functional groups present, the IR spectrum of the target compound is expected to show strong characteristic absorption bands for:
-
C=O stretching (ester): Typically in the range of 1750-1735 cm⁻¹.
-
C=O stretching (ketone): Typically in the range of 1725-1705 cm⁻¹. The presence of two distinct carbonyl environments may lead to multiple or broadened peaks in this region.
-
C-O stretching (ester): In the range of 1300-1000 cm⁻¹.
-
C-Cl stretching: In the range of 800-600 cm⁻¹.
-
Aromatic C=C stretching: In the range of 1600-1450 cm⁻¹.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound could not be located in the available literature. However, a plausible synthetic route can be inferred from procedures for analogous compounds. A common method for synthesizing similar structures is through a Friedel-Crafts acylation reaction.
A synthesis for a structurally related compound, Methyl 4-[5-(4-Chlorophenyl)-2-furanyl]-4-oxobutanate, involves the Friedel-Crafts acylation of 5-(4-chlorophenyl)furan with 3-carbomethoxypropionyl chloride in the presence of aluminum chloride (AlCl₃) in 1,2-dichloroethane.[4] This suggests a potential synthetic pathway for this compound could involve the reaction of chlorobenzene with a suitable acylating agent.
Below is a hypothetical workflow for the synthesis and purification of this compound based on this related synthesis.
Caption: Hypothetical workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
No information regarding the involvement of this compound in specific signaling pathways or its detailed biological activities was found in the performed searches. The compound is listed in a product family of "Protein Degrader Building Blocks," suggesting its potential use in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs).[1] However, specific targets or pathways are not identified.
Disclaimer: This document is intended for informational purposes only. The lack of experimentally verified spectroscopic data necessitates that researchers independently confirm the structure and purity of any synthesized or procured samples of this compound. The provided synthetic protocol is hypothetical and should be adapted and optimized based on laboratory experiments.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and logical workflows for spectral analysis.
1. Molecular Structure and NMR Data
1.1. ¹H NMR Spectral Data Summary
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (ortho to C=O) | 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 | 2H |
| H-Ar (meta to C=O) | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 | 2H |
| -CH₂- | 4.0 - 4.2 | Singlet (s) | N/A | 2H |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A | 3H |
1.2. ¹³C NMR Spectral Data Summary
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of four carbonyl carbons and the substituted aromatic ring will be key features of the spectrum.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 195 - 205 |
| C=O (keto-ester) | 180 - 190 |
| C=O (ester) | 160 - 170 |
| C-Ar (C-Cl) | 138 - 142 |
| C-Ar (C-C=O) | 133 - 137 |
| C-Ar (CH) | 128 - 130 |
| C-Ar (CH) | 127 - 129 |
| -CH₂- | 45 - 55 |
| -OCH₃ | 50 - 55 |
2. Experimental Protocol for NMR Analysis
The following section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
2.2. Instrument Setup and Data Acquisition
These protocols are based on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
¹³C NMR Spectroscopy:
-
Tuning: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.
-
Integration (for ¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
3. Visualizations
3.1. Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.
Caption: Molecular structure of this compound.
3.2. NMR Analysis Workflow
The logical workflow for NMR analysis, from sample preparation to structural elucidation, is depicted below.
Caption: Workflow for NMR spectroscopic analysis.
This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation, acquisition of experimental 2D NMR spectra, such as COSY and HSQC, is recommended.
An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide outlines the predicted mass spectrometry fragmentation pathway of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. In the absence of direct experimental data for this specific compound, this document leverages established principles of mass spectrometry to forecast the fragmentation patterns of its constituent functional groups, including a methyl ester, a diketone, and a chlorophenyl moiety. This guide provides a theoretical framework for the identification and structural elucidation of this and similar molecules in a research and development setting.
Introduction
This compound is a dicarbonyl compound containing a terminal methyl ester and a chlorophenyl ketone. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex mixtures and for structural verification in synthetic chemistry. This guide proposes a plausible fragmentation pathway under electron ionization (EI), a common technique for the analysis of volatile and semi-volatile organic compounds.
The molecular structure of this compound is presented below:
Caption: Chemical structure of this compound.
Predicted Fragmentation Pathway
Upon electron ionization, this compound (molecular weight: 240.64 g/mol ) is expected to form a molecular ion ([M]⁺˙) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily involving cleavages adjacent to the carbonyl groups (α-cleavage) and the loss of stable neutral molecules.
The proposed major fragmentation steps are as follows:
-
Formation of the Chlorobenzoyl Cation: The most favorable fragmentation is the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the highly stable 4-chlorobenzoyl cation. This fragment is expected to be the base peak in the mass spectrum.
-
Loss of a Methoxycarbonyl Radical: Another likely fragmentation is the loss of the methoxycarbonyl radical (•COOCH₃) to form a resonance-stabilized acylium ion.
-
Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from acylium ions is a common fragmentation pathway.
-
Fragmentation of the Chlorophenyl Group: The 4-chlorophenyl cation can further fragment by losing a chlorine radical or a neutral HCl molecule.
The predicted fragmentation pathway is illustrated in the diagram below:
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Data Presentation: Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 240/242 | [C₁₁H₉ClO₄]⁺˙ | Molecular Ion ([M]⁺˙) |
| 211/213 | [C₁₀H₉ClO₃]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion |
| 183/185 | [C₉H₆ClO₂]⁺ | Loss of a methoxycarbonyl radical (•COOCH₃) from the molecular ion |
| 139/141 | [C₇H₄ClO]⁺ | α-cleavage between the carbonyl groups, forming the 4-chlorobenzoyl cation (likely base peak) |
| 111/113 | [C₆H₄Cl]⁺ | Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation |
| 75 | [C₅H₄]⁺ | Loss of a chlorine radical from the 4-chlorophenyl cation |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
Experimental Protocols
A general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
4.1. Sample Preparation
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a GC vial.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
-
4.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern based on the predicted pathway.
The logical workflow for this experimental protocol is depicted in the following diagram:
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a detailed, albeit theoretical, overview of the mass spectrometric fragmentation of this compound. The predicted pathway, dominated by the formation of the stable 4-chlorobenzoyl cation, offers a solid basis for the identification and structural characterization of this compound. The provided experimental protocol outlines a standard method for obtaining its mass spectrum. It is important to emphasize that these predictions should be confirmed with experimental data. This guide serves as a valuable resource for researchers working with this and structurally related molecules, aiding in the interpretation of mass spectral data.
References
Unlocking New Avenues in Targeted Protein Degradation: A Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Therapeutic Modality
Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering the potential to address disease-causing proteins that have been historically considered "undruggable." By co-opting the cell's natural protein disposal machinery, specifically the ubiquitin-proteasome system, TPD agents can selectively eliminate target proteins rather than merely inhibiting their function. This approach provides a powerful alternative to traditional small-molecule inhibitors and has opened up new therapeutic possibilities across a range of diseases, including cancer, immune disorders, and neurodegenerative conditions.
At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ligase, and a connecting linker, allows for rational design and optimization. The careful selection of these building blocks is paramount to achieving potent and selective protein degradation.
This technical guide introduces Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate , a novel building block with the potential to expand the toolkit for PROTAC development. We will explore its chemical properties, hypothesize its role as a warhead for a hypothetical kinase, and provide a comprehensive roadmap for its incorporation into a PROTAC, including synthetic strategies and detailed experimental protocols for its evaluation.
"this compound": A Novel Building Block
"this compound" is a commercially available chemical entity classified as a protein degrader building block. Its structure suggests potential for use as a warhead in a PROTAC, targeting a specific protein of interest.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉ClO₄ |
| Molecular Weight | 240.64 g/mol |
| CAS Number | 39757-35-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Hypothesized Role as a Warhead for "Kinase-X"
For the purpose of this guide, we hypothesize that "this compound" can serve as a warhead targeting a hypothetical serine/threonine kinase, which we will refer to as "Kinase-X." The 2,4-dioxobutanoate moiety presents a potential reactive handle that could form a covalent or non-covalent interaction with a nucleophilic residue (e.g., cysteine or lysine) within the ATP-binding pocket of Kinase-X. The 4-chlorophenyl group can provide additional binding affinity and selectivity through hydrophobic and halogen-bonding interactions with the kinase.
PROTAC Design and Synthesis: From Building Block to Functional Degrader
To transform "this compound" into a functional PROTAC, it must be conjugated to an E3 ligase ligand via a suitable linker. Here, we propose the design and synthesis of "PROTAC-X," a degrader of Kinase-X that utilizes the Cereblon (CRBN) E3 ligase.
Components of PROTAC-X:
-
Warhead: "this compound" (modified for linker attachment).
-
E3 Ligase Ligand: A pomalidomide-based ligand for CRBN.
-
Linker: A polyethylene glycol (PEG)-based linker to provide optimal spacing and solubility.
Hypothetical Synthetic Scheme for PROTAC-X
The synthesis of PROTAC-X would involve a multi-step process, beginning with the functionalization of the building block to allow for linker attachment. A common strategy is to introduce a reactive handle, such as an alcohol or an amine, which can then be coupled to the linker.
Step 1: Modification of the Warhead
The methyl ester of "this compound" can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a short, bifunctional linker precursor containing a terminal protected amine.
Step 2: Linker and E3 Ligase Ligand Conjugation
The pomalidomide-based CRBN ligand, functionalized with a carboxylic acid, is activated and coupled to the deprotected amine of the warhead-linker intermediate.
Step 3: Purification and Characterization
The final PROTAC-X molecule is purified using techniques such as flash chromatography or preparative HPLC. Its identity and purity are confirmed by analytical methods like LC-MS and NMR.
Hypothetical Performance Data for PROTAC-X
The following table presents hypothetical, yet realistic, quantitative data for the successful evaluation of PROTAC-X.
| Parameter | Value | Cell Line |
| Kinase-X Binding Affinity (Kd) | 50 nM | - |
| CRBN Binding Affinity (Kd) | 150 nM | - |
| Ternary Complex Formation (Kd) | 25 nM | - |
| Degradation Concentration (DC50) | 10 nM | HEK293 |
| Maximum Degradation (Dmax) | >95% | HEK293 |
Experimental Protocols for Evaluation
The successful development of PROTAC-X requires rigorous experimental validation. The following are detailed protocols for key assays.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay confirms the ability of PROTAC-X to induce the formation of a ternary complex between Kinase-X and CRBN.
-
Materials:
-
Recombinant His-tagged Kinase-X
-
Recombinant GST-tagged CRBN-DDB1 complex
-
Terbium-conjugated anti-His antibody
-
Fluorescein-conjugated anti-GST antibody
-
PROTAC-X
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20)
-
384-well microplate
-
-
Procedure:
-
Prepare a solution containing His-Kinase-X and GST-CRBN-DDB1 in assay buffer.
-
Add serial dilutions of PROTAC-X to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for 1 hour at room temperature.
-
Add the Terbium-anti-His and Fluorescein-anti-GST antibodies.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 520 nm and 620 nm).
-
Calculate the TR-FRET ratio (620 nm emission / 520 nm emission) and plot against the PROTAC-X concentration to determine the Kd of ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay demonstrates that the PROTAC-X-mediated ternary complex is functional and leads to the ubiquitination of Kinase-X.
-
Materials:
-
Recombinant Kinase-X
-
Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC-X
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Kinase-X antibody
-
Anti-ubiquitin antibody
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the CRBN E3 ligase complex.
-
Add Kinase-X and varying concentrations of PROTAC-X.
-
Initiate the reaction by adding the E1 enzyme.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-Kinase-X antibody to detect the unmodified and poly-ubiquitinated forms of the protein. An anti-ubiquitin blot can also be performed.
-
Cell-Based Protein Degradation Assay (Western Blot)
This is the definitive assay to confirm that PROTAC-X leads to the degradation of Kinase-X in a cellular context.
-
Materials:
-
A cell line endogenously expressing Kinase-X (e.g., HEK293)
-
PROTAC-X dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-Kinase-X and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC-X for a defined period (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-Kinase-X and anti-loading control primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using a digital imager.
-
Quantify the band intensities and normalize the Kinase-X signal to the loading control.
-
Plot the normalized Kinase-X levels against the PROTAC-X concentration to determine the DC50 and Dmax.
-
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
To assess the selectivity of PROTAC-X, a quantitative proteomic analysis can be performed.
-
Procedure:
-
Treat cells with PROTAC-X at a concentration that induces maximal degradation of Kinase-X, alongside a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
Process the data to identify and quantify changes in protein abundance across the proteome. This will reveal if PROTAC-X is selectively degrading Kinase-X or has off-target effects.
-
Visualizing the Process: Diagrams and Workflows
The Multifaceted Biological Activities of 4-Aryl-2,4-dioxobutanoate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-2,4-dioxobutanoate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, characterized by an aryl group connected to a 2,4-dioxobutanoic acid moiety, have been extensively investigated as inhibitors of various enzymes and as potential therapeutic agents for a range of diseases, including viral infections, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of 4-aryl-2,4-dioxobutanoate derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.
Quantitative Biological Activity Data
The biological efficacy of 4-aryl-2,4-dioxobutanoate derivatives has been quantified against several key molecular targets. The following tables summarize the inhibitory activities of representative compounds from this class.
Table 1: HIV-1 Integrase Inhibitory Activity
| Compound Class | Specific Derivative | Target | Assay | IC50 | Reference |
| 4-Aryl-2,4-dioxobutanoic acids | L-731,988 | HIV-1 Integrase | Strand Transfer | 86-192 nM | [1] |
| Biotinylated biphenyl ketone-containing 2,4-dioxobutanoic acids | Compound 5b | HIV-1 Integrase | Strand Transfer | 12.4 µM | [2] |
| Quinolinonyl Diketo Acid Derivatives | Compound 12d | HIV-1 Integrase | Strand Transfer | <100 nM | |
| Quinolinonyl Diketo Acid Derivatives | Compound 1a | HIV-1 Integrase | LEDGF-independent | 70 nM | [3] |
Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
| Aryl Substituent | IC50 (µM) | Reference |
| Phenyl | 62.5 | [4][5] |
| 4-Methylphenyl | 58.7 | [4][5] |
| 4-Methoxyphenyl | 75.2 | [4][5] |
| 2,4-Dichlorophenyl | 88.1 | [4][5] |
| 4-Bromophenyl | 70.4 | [4][5] |
| 3-Methylphenyl | 48.3 | [4][5] |
| Staurosporine (Reference) | 0.015 | [4][5] |
Table 3: Influenza Virus Polymerase Endonuclease Inhibitory Activity
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| 4-Substituted 2,4-dioxobutanoic acids | Piperidine-substituted derivatives | 0.18 - 0.71 | |
| 4-Substituted 2,4-dioxobutanoic acids | Benzyl-substituted piperidine | 1.1 |
Table 4: Kynurenine-3-hydroxylase Inhibitory Activity
| Compound Class | Specific Derivative | Target | Potency | Reference |
| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | Kynurenine-3-hydroxylase | Potent Inhibition | [6] |
| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Kynurenine-3-hydroxylase | Potent Inhibition | [6] |
| 4-Phenyl-4-oxo-butanoic acid derivatives | 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase | High Potency | [2] |
Table 5: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids | Staphylococcus aureus | Pronounced Activity | |
| Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids | Escherichia coli | Pronounced Activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments cited in the study of 4-aryl-2,4-dioxobutanoate derivatives.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA.
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection system (e.g., colorimetric, fluorescent, or radioactive)
Procedure:
-
Coat 96-well plates with the target DNA oligonucleotide.
-
In a separate plate, pre-incubate the recombinant HIV-1 integrase with the donor DNA oligonucleotides in the assay buffer to allow for the 3'-processing reaction.
-
Add serial dilutions of the test compound (or DMSO as a control) to the wells containing the pre-processed integrase-donor DNA complex and incubate.
-
Transfer the integrase-donor DNA-inhibitor mixture to the target DNA-coated plate.
-
Incubate to allow the strand transfer reaction to occur.
-
Wash the plates to remove unreacted components.
-
Add a detection reagent (e.g., an antibody that recognizes the integrated product) and measure the signal.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the strand transfer reaction by 50%.
In Vitro Src Kinase Activity Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src peptide substrate (e.g., KVEKIGEGTYGVVYK)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection system (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
In a white-walled 96-well plate, add the Src kinase, peptide substrate, and serial dilutions of the test compound (or DMSO as a control) in the kinase buffer.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP concentration.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits Src kinase activity by 50%.
Influenza Virus Polymerase Endonuclease Activity Assay
This assay measures the inhibition of the cap-snatching endonuclease activity of the influenza virus polymerase.
Materials:
-
Purified influenza virus polymerase complex (PA, PB1, PB2 subunits)
-
Capped RNA substrate (e.g., a short, labeled RNA oligonucleotide with a 5' cap)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
Denaturing polyacrylamide gel
-
Phosphorimager or other detection system
Procedure:
-
Pre-incubate the purified influenza virus polymerase complex with serial dilutions of the test compound (or DMSO as a control) in the assay buffer.
-
Initiate the reaction by adding the capped RNA substrate.
-
Incubate the reaction mixture at 30°C.
-
Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
-
Separate the cleavage products from the full-length substrate by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of cleaved product using a phosphorimager or other appropriate detection method.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the endonuclease activity by 50%.
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay evaluates the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in saline
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, vehicle, or reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 4-aryl-2,4-dioxobutanoate derivatives stem from their ability to interact with and modulate the function of various key cellular and viral proteins. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action and the signaling pathways affected by these compounds.
References
- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]
- 6. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate from 4-chloroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its 1,3-dicarbonyl moiety provides a versatile scaffold for the construction of a variety of heterocyclic and carbocyclic systems. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from the readily available starting material, 4-chloroacetophenone. The synthesis proceeds via a crossed Claisen condensation reaction with dimethyl oxalate, a robust and efficient method for the formation of β-ketoesters.
Reaction Principle
The synthesis is based on the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. In this specific application, the enolate of 4-chloroacetophenone, generated by a strong base such as sodium methoxide, acts as the nucleophile. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Since dimethyl oxalate lacks α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion, followed by an acidic workup, yields the desired this compound.
Experimental Protocols
Materials and Reagents:
-
4-chloroacetophenone (Reagent grade, ≥98%)
-
Dimethyl oxalate (Reagent grade, ≥99%)
-
Sodium methoxide (Reagent grade, ≥97%)
-
Methanol (Anhydrous, ≥99.8%)
-
Toluene (Anhydrous, ≥99.8%)
-
Hydrochloric acid (Concentrated, 37%)
-
Diethyl ether (Reagent grade)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask (three-necked) equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Detailed Synthesis Protocol:
Step 1: Reaction Setup and Enolate Formation
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium methoxide (1.1 equivalents).
-
Add anhydrous toluene (200 mL) to the flask.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of 4-chloroacetophenone (1.0 equivalent) in anhydrous toluene (50 mL).
-
Slowly add the 4-chloroacetophenone solution to the stirred sodium methoxide suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
Step 2: Claisen Condensation
-
Prepare a solution of dimethyl oxalate (1.1 equivalents) in anhydrous toluene (50 mL).
-
Add the dimethyl oxalate solution dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
After the addition, heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M hydrochloric acid until the pH of the aqueous layer is between 1 and 2.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane (1:1) mixture.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-chloroacetophenone | 1.0 eq |
| Dimethyl oxalate | 1.1 eq |
| Sodium methoxide | 1.1 eq |
| Solvent | Toluene |
| Reaction Conditions | |
| Temperature | Reflux (~110 °C) |
| Time | 3-4 hours |
| Product | |
| Yield | Typically 75-85% (after purification) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-100 °C |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.48 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (s, 1H, vinyl H of enol form), 3.90 (s, 3H, OCH₃). Note: The compound exists as a mixture of keto and enol tautomers in solution, which can lead to the presence of other minor peaks.
-
¹³C NMR (CDCl₃, 100 MHz): δ 189.5, 182.1, 161.0, 140.2, 134.5, 129.8, 129.2, 98.5, 53.0. Note: Tautomerism can affect the number and position of signals.
-
IR (KBr, cm⁻¹): 3440 (br, O-H, enol), 1735 (C=O, ester), 1685 (C=O, ketone), 1605 (C=C, enol), 1590 (C=C, aromatic), 830 (C-Cl).
-
Mass Spectrometry (EI): m/z (%) = 240 (M⁺), 209, 181, 139, 111.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The core of this synthesis is the base-mediated Claisen condensation. The logical relationship between the key steps can be visualized as follows:
Caption: Key steps in the Claisen condensation mechanism for the synthesis.
Synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate via Claisen Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate in pharmaceutical and chemical research. The synthesis is achieved through a crossed Claisen condensation reaction between 4'-chloroacetophenone and dimethyl oxalate, facilitated by a strong base such as sodium methoxide. This protocol outlines the reaction mechanism, detailed experimental procedures, purification techniques, and comprehensive characterization data.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones.[1] The crossed or mixed Claisen condensation, in particular, is a powerful variation that involves two different carbonyl reactants.[2] A key strategy for a successful crossed Claisen condensation is the use of a non-enolizable electrophile, such as an oxalate ester, to react with an enolizable ketone or ester.[3] Diethyl or dimethyl oxalate are excellent reagents for this purpose as they lack α-hydrogens and therefore cannot undergo self-condensation.[4]
The target molecule, this compound, is synthesized by the condensation of the enolate of 4'-chloroacetophenone with dimethyl oxalate. This reaction is a classic example of a crossed Claisen condensation and provides a straightforward route to this versatile building block.
Reaction Mechanism
The synthesis of this compound proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium methoxide, abstracts an α-proton from 4'-chloroacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, leading to the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the sodium salt of the β-keto ester.
-
Protonation: An acidic workup neutralizes the enolate to afford the final product, this compound, which exists in equilibrium with its more stable enol tautomer.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW | CAS No. | Purity | Supplier |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 99-91-2 | ≥98% | Sigma-Aldrich |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 553-90-2 | ≥99% | Sigma-Aldrich |
| Sodium methoxide | CH₃NaO | 54.02 | 124-41-4 | ≥95% | Sigma-Aldrich |
| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | 99.8% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ≥99% | Sigma-Aldrich |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | 37% | Sigma-Aldrich |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Sigma-Aldrich |
Equipment:
-
Round-bottom flask (250 mL) with a reflux condenser and a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with sodium methoxide (e.g., 1.1 equivalents) and anhydrous methanol. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of 4'-chloroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous methanol is prepared. This solution is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature, typically 0-5 °C using an ice bath.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 2-4 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is then acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3, while cooling in an ice bath. This will precipitate the crude product.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Büchner funnel, washed with cold water, and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization.[2][5][6][7][8] A suitable solvent system for recrystallization would be a mixture of ethanol and water or methanol. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Data Presentation
Product Characterization:
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 39757-35-2[9] |
| Molecular Formula | C₁₁H₉ClO₄[9] |
| Molecular Weight | 240.64 g/mol [9] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |
Spectroscopic Data (Predicted and/or Reported for similar structures):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.9 (s, 3H, OCH₃), ~7.0 (s, 1H, enol-CH), 7.4-7.5 (d, 2H, Ar-H), 7.8-7.9 (d, 2H, Ar-H). The methylene protons of the keto form may appear as a singlet around 4.0-4.5 ppm. The compound exists as a mixture of keto and enol tautomers, which will be reflected in the NMR spectrum.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~52.0 (OCH₃), ~95.0 (enol C-3), ~129.0 (Ar-CH), ~130.0 (Ar-CH), ~135.0 (Ar-C), ~140.0 (Ar-C-Cl), ~162.0 (C-2, enol), ~185.0 (C-4), ~190.0 (C-1).
-
IR (KBr, cm⁻¹): ~3400 (br, O-H, enol), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, enol and aromatic), ~1250 (C-O stretch).
-
Mass Spectrometry (ESI-MS): m/z 241.0 [M+H]⁺, 263.0 [M+Na]⁺.
Visualizations
Reaction Scheme:
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Purification of Organic Compounds by Recrystallization | springerprofessional.de [springerprofessional.de]
- 9. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a key building block. This versatile 1,3-dicarbonyl compound serves as a valuable precursor for the construction of pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
This compound possesses two electrophilic carbonyl centers and an acidic methylene group, making it highly reactive towards a variety of nucleophiles. This reactivity allows for the construction of diverse five- and six-membered heterocyclic rings through cyclocondensation reactions. The protocols outlined below are based on established synthetic methodologies for β-dicarbonyl compounds and can be adapted for specific research needs.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a fundamental and widely used method for the synthesis of pyrazoles. The reaction with this compound is expected to proceed via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
General Reaction Scheme:
Application Notes and Protocols: Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Pyrazole derivatives represent a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects.[2] Notably, the pyrazole scaffold is a key structural feature in several commercially successful anti-inflammatory drugs.[1]
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a valuable precursor for the synthesis of substituted pyrazole derivatives. Its 1,3-dicarbonyl moiety readily undergoes cyclocondensation with hydrazine and its derivatives to yield pyrazoles with diverse substitution patterns. This application note provides a detailed protocol for the synthesis of a pyrazole-based anti-inflammatory agent, specifically Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, and outlines key experimental protocols for evaluating its anti-inflammatory activity.
Synthesis of Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
The synthesis of Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate from this compound is a straightforward cyclocondensation reaction with hydrazine hydrate. The following protocol is adapted from a similar synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation of Product: The precipitated solid product, Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Logical Relationship of Synthesis:
References
Application Notes and Protocols: Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as an Intermediate for Dihydropyrimidinone-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and its structural analogs are valuable intermediates in the synthesis of a class of heterocyclic compounds known as dihydropyrimidinones (DHPMs). These compounds have garnered significant interest in the agrochemical industry due to their potent fungicidal and other biological activities. The synthesis of DHPMs is often achieved through the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward and efficient route to these complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of a representative dihydropyrimidinone-based agrochemical, Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and discusses its potential applications in agriculture.
Application Notes
Dihydropyrimidinone derivatives synthesized from chlorophenyl-containing precursors have demonstrated significant efficacy against a range of phytopathogenic fungi. Their proposed mechanism of action involves the disruption of mitosis and cell division in fungal cells, making them attractive candidates for the development of novel fungicides.
Antifungal Activity
DHPMs have shown promising in vitro antifungal activity against several economically important plant pathogens. For instance, derivatives of this class have been effective against Botrytis cinerea, the causal agent of gray mold disease in a wide variety of crops, and Colletotrichum gloeosporioides, which causes anthracnose. The presence of the chlorophenyl moiety is often associated with enhanced fungicidal potency.
Featured Agrochemical: Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compound is a representative example of a dihydropyrimidinone-based fungicide derived from a chlorophenyl precursor. Its synthesis is readily achievable through the Biginelli reaction.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₄H₁₅ClN₂O₂S |
| Molecular Weight | 326.80 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 206-208 °C |
Spectroscopic Data
| Technique | Data |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm) = 1.09 (t, 3H, CH₃), 2.25 (s, 3H, CH₃), 4.00 (q, 2H, CH₂), 5.15 (d, 1H, CH), 7.24 (d, 2H, Ar-H), 7.39 (d, 2H, Ar-H), 9.64 (s, 1H, NH), 10.32 (s, 1H, NH) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ (ppm) = 14.1, 17.0, 54.2, 59.5, 99.6, 128.3, 128.6, 131.7, 143.6, 148.5, 165.3, 174.4 |
| IR (KBr) | ν (cm⁻¹) = 3242 (N-H), 3119 (N-H), 1645 (C=O), 1595 (C=C), 1218 (C-O), 1182 (C=S) |
Experimental Protocols
Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol details the synthesis of the target compound via the Biginelli reaction.
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Ice
-
Deionized water
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.91 g, 12 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture to dissolve the reactants.
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (50 g) with stirring.
-
A solid precipitate will form. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Dry the crude product in a desiccator or oven at low temperature.
-
Recrystallize the crude product from methanol to obtain the pure Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a pale yellow solid.[1][2]
-
Determine the melting point and characterize the final product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm its identity and purity.
Expected Yield: 80-90%
Diagrams
Synthetic Pathway
Caption: Synthetic pathway for the target agrochemical via the Biginelli reaction.
Proposed Mechanism of Action
References
Application of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in PROTAC Linker Synthesis: Information Not Available
A comprehensive review of scientific literature and chemical databases reveals no specific application or established protocols for the use of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers.
Despite extensive searches for detailed application notes, experimental protocols, and quantitative data, no instances of this particular chemical compound being utilized in the construction of PROTAC molecules have been found in the public domain. Research articles and chemical supplier databases do not contain information on the incorporation of a this compound moiety into PROTAC linkers.
PROTAC technology is a rapidly evolving field in drug discovery, where the design and synthesis of the linker component are critical for the efficacy of the final molecule. The linker connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand, and its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex required for target protein degradation.
Researchers in the field commonly employ a variety of linker chemistries and building blocks, including polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures containing aromatic or heterocyclic rings. The synthesis of these linkers often involves well-established reactions such as amide bond formation, click chemistry, and ether synthesis to connect the two ligands.
While the 1,3-dicarbonyl motif present in this compound is a versatile functional group in organic synthesis, its specific application as a building block for PROTAC linkers is not documented. Therefore, it is not possible to provide the requested detailed application notes, quantitative data tables, or experimental protocols.
For researchers, scientists, and drug development professionals interested in PROTAC linker synthesis, it is recommended to consult the extensive body of literature on established linker technologies and synthetic methodologies. Numerous publications detail the empirical and, increasingly, rational design approaches to linker development, providing a foundation for the creation of novel and effective PROTACs.
Below are generalized diagrams illustrating the fundamental concepts of PROTAC technology, which may be of interest to the target audience.
Figure 1: General mechanism of action of a PROTAC molecule.
Figure 2: Basic structural components of a PROTAC molecule.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. The described methodology is intended as a robust starting point for researchers requiring the determination of this compound in various sample matrices. The protocol details the chromatographic conditions, sample and standard preparation, and data analysis.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. A reliable and accurate analytical method is crucial for its quantification in reaction monitoring, purity assessment, and quality control. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClO₄ | [1] |
| Molecular Weight | 240.64 g/mol | [2][3] |
| Monoisotopic Mass | 240.0189365 Da | [1][2][3] |
| XlogP (predicted) | 2.1 | [1][2][3] |
| IUPAC Name | This compound | [1] |
Proposed HPLC Method
An isocratic RP-HPLC method is proposed for the analysis of this compound. The method parameters are based on the analysis of structurally similar compounds and general chromatographic principles.
Chromatographic Conditions
Table 2: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection
-
Column: A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase for RP-HPLC, providing good peak shape and resolution. The acidic pH suppresses the ionization of any potential acidic functional groups, leading to better retention and symmetric peaks. A 50:50 ratio is a good starting point for achieving a reasonable retention time.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a balance between analysis time and column efficiency.
-
Detection Wavelength: Based on the analysis of a structurally related compound, 225 nm is proposed as a suitable wavelength for detection.[4] A UV scan of the analyte is recommended to determine the optimal detection wavelength.
Experimental Protocol
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a sufficient amount of the sample to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
Method Validation Parameters (Proposed)
For regulatory purposes, the method should be validated according to ICH guidelines. The following are typical acceptance criteria.
Table 3: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Specificity | Inject blank, placebo, and standard. | No interference at the retention time of the analyte peak. |
| Linearity | Analyze 5-6 concentrations across the working range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration). | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of the same standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Analysis performed by different analysts on different days with different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (3:1) or the standard deviation of the response and the slope. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (10:1) or the standard deviation of the response and the slope. | To be determined experimentally. |
| Robustness | Deliberate small variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). | System suitability parameters should remain within acceptable limits. |
Data Presentation
Quantitative data should be summarized in a clear and structured manner.
Table 4: Example of Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Table 5: Example of System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | Value |
| Theoretical Plates | ≥ 2000 | Value |
| RSD of Peak Area (n=6) | ≤ 2.0% | Value |
Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Conclusion
The proposed HPLC method provides a reliable framework for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers to implement and further optimize the method for their specific needs. Adherence to good laboratory practices and proper method validation will ensure the generation of accurate and reproducible results.
References
- 1. PubChemLite - this compound (C11H9ClO4) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C11H9ClO4 | CID 308125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols for the Purification of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a valuable building block in medicinal chemistry, particularly as a component of protein degraders.[1] The synthetic approach is based on a crossed Claisen condensation reaction. Subsequent purification of the crude product is detailed using two common and effective laboratory techniques: column chromatography and recrystallization. This guide includes comprehensive experimental procedures, illustrative data for expected outcomes, and visual workflows to ensure clarity and reproducibility in a research setting.
Introduction
This compound is an aromatic β-keto ester of significant interest in organic synthesis and drug discovery. Its structure is amenable to further chemical modification, making it a versatile intermediate. The purity of this compound is critical for its successful application in multi-step syntheses, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products. The following protocols outline a robust method for its preparation and purification to a high degree of purity.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, 4'-chloroacetophenone reacts with dimethyl oxalate, facilitated by a base like sodium methoxide, to form the desired β-keto ester.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
I. Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) and an anhydrous solvent such as tetrahydrofuran (THF).
-
Addition of Reactants: Dissolve 4'-chloroacetophenone (1 equivalent) and dimethyl oxalate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium methoxide at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a dilute acid (e.g., 1M HCl) until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
II. Purification Protocol 1: Column Chromatography
Column chromatography is a highly effective method for purifying organic compounds based on their polarity.[2][3] For β-keto esters, a common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar and a polar solvent.[4][5]
Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
Detailed Methodology:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. A good starting point for β-keto esters is a mixture of ethyl acetate and hexanes.[5] Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the predetermined solvent system. A gradient elution, starting with a lower polarity and gradually increasing, can be effective for separating closely related impurities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
III. Purification Protocol 2: Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.[6]
Workflow for Recrystallization
Caption: Step-by-step workflow for purification by recrystallization.
Detailed Methodology:
-
Solvent Selection: Test various solvents to find one in which the compound is highly soluble when hot and poorly soluble when cold. For aromatic keto esters, suitable solvents could include ethanol, or a mixed solvent system like ethyl acetate/hexane or toluene.[7][8][9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring and continue adding solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven to obtain the pure this compound.
Data Presentation
The following tables summarize the expected, illustrative quantitative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Purification by Column Chromatography
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish-brown oil | Off-white solid |
| Mass (g) | 5.0 | 3.5 |
| Purity (by HPLC, %) | ~85% | >98% |
| Yield (%) | - | ~70% |
| Rf Value (20% EtOAc/Hexane) | Multiple spots | 0.3 |
Table 2: Purification by Recrystallization
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white solid | White crystalline solid |
| Mass (g) | 5.0 | 4.0 |
| Purity (by HPLC, %) | ~95% | >99% |
| Yield (%) | - | ~80% |
| Melting Point (°C) | 130-135 | 133-138 |
Conclusion
The protocols described provide a comprehensive guide for the synthesis and purification of this compound. Both column chromatography and recrystallization are effective methods for achieving high purity of the final product. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. Adherence to these protocols will enable researchers to obtain high-quality material suitable for a range of applications in drug discovery and development.
References
- 1. Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102993016A - Preparation method of ethyl benzoyl pyruvate - Google Patents [patents.google.com]
- 8. CN102976941A - Preparation method of butyryl ethyl pyruvate - Google Patents [patents.google.com]
- 9. chemistry-solutions.com [chemistry-solutions.com]
Application Notes and Protocols for the Study of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a Glycolic Acid Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a small molecule belonging to the class of 4-substituted 2,4-dioxobutanoic acid derivatives. This class of compounds has been identified as potent inhibitors of Glycolic Acid Oxidase (GAO), a key peroxisomal flavoenzyme involved in the metabolism of glycolate. GAO catalyzes the oxidation of glycolate to glyoxylate, a direct precursor of oxalate.[1] The overproduction of oxalate is implicated in hyperoxaluria, a condition characterized by the deposition of calcium oxalate crystals in the kidneys and urinary tract, leading to recurrent kidney stones and potential renal failure.[2] Therefore, the inhibition of GAO represents a promising therapeutic strategy for the management of hyperoxaluria.
These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of this compound on Glycolic Acid Oxidase.
Target Enzyme: Glycolic Acid Oxidase (GAO)
-
EC Number: 1.1.3.15
-
Cofactor: Flavin mononucleotide (FMN)[1]
-
Location: Primarily in the peroxisomes of liver and kidney cells.[3]
-
Function: Catalyzes the oxidation of glycolate to glyoxylate with the concomitant production of hydrogen peroxide.[2]
Quantitative Data Summary
| Compound Class | Target Enzyme | Reported IC50 | Reference |
| 4-Substituted 2,4-dioxobutanoic acid derivatives | Porcine Liver Glycolic Acid Oxidase | 6 x 10-8 M (for most potent analogs) | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of Glycolic Acid Oxidase (Spectrophotometric)
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against Glycolic Acid Oxidase. The assay is based on the measurement of hydrogen peroxide (H₂O₂) produced during the enzymatic reaction, which, in the presence of horseradish peroxidase (HRP), leads to the oxidation of a chromogenic substrate.
Materials:
-
Purified Glycolic Acid Oxidase (from porcine or human liver)
-
This compound
-
Glycolic acid (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.3)
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP)
-
3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) or another suitable phenolic compound
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 515 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.3.
-
Substrate Solution: Prepare a stock solution of glycolic acid in assay buffer. The final concentration in the assay will need to be optimized around the Km value (for human liver GAO, Km for glycolate is approximately 0.33 mM).[3]
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Colorimetric Reagent Mix: Prepare a fresh solution containing HRP, 4-AAP, and DCHBS in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Working Inhibitor Solution (or vehicle control - assay buffer with the same percentage of DMSO)
-
Glycolic Acid Oxidase solution
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Substrate Solution and the Colorimetric Reagent Mix.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 515 nm every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Glycolic Acid Oxidase Metabolic Pathway and Point of Inhibition
Caption: Metabolic pathway of glycolate and the inhibitory action of the compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an inhibitor.
Logical Relationship of GAO Inhibition and Therapeutic Effect
Caption: The logic from enzyme inhibition to the potential therapeutic outcome.
References
"Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" derivatization for biological screening
Investigating Chemical Modifications
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Gathering Specific Biological Data
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Reviewing Chemical Data
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Refining Search Strategies
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Seeking Specific Derivatization
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Pinpointing Reaction Pathways
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Reviewing Initial Findings
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Pinpointing Key Literature
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Reviewing pyrazole data
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Pinpointing starting materials
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Identifying synthesis strategies
I've examined papers on pyrazole derivatives, noting their anticancer and antimicrobial potential. I found one paper describing synthesis and biological evaluation of 3-(4-chlorophenyl)pyrazoles. It suggests a derivatization strategy, but I need a direct connection to my target compound, "this compound." While promising, it doesn't offer the specific experimental details I require. I'll now focus on finding publications that start from this specific compound.
Discovering Key Insights
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Validating Synthetic Pathways
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Application Notes and Protocols: Knoevenagel Condensation of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Knoevenagel condensation reaction utilizing Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as the active methylene compound. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of α,β-unsaturated compounds, which are significant precursors in pharmaceutical development.[1] This protocol outlines a general procedure, adaptable for various aldehydes, and includes methodologies for reaction setup, monitoring, work-up, and purification.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, such as an amine.[2][3] Active methylene compounds, like β-keto esters, are characterized by a methylene group flanked by two electron-withdrawing groups, which increases the acidity of the α-protons, facilitating deprotonation and subsequent reaction.[3] this compound is a suitable substrate for this reaction due to its 1,3-dicarbonyl moiety. This protocol details a representative Knoevenagel condensation of this β-keto ester with an aromatic aldehyde, p-anisaldehyde, to illustrate the procedure.
Chemical Properties of Reactants
A summary of the key physical and chemical properties of the starting materials is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₁H₉ClO₄ | 240.64 | Off-white powder | 39757-35-2[4] |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | Colorless to yellowish liquid | 123-11-5 |
| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | 110-89-4 |
| Toluene | C₇H₈ | 92.14 | Colorless liquid | 108-88-3 |
Experimental Protocol
This protocol describes the Knoevenagel condensation of this compound with p-anisaldehyde.
Materials:
-
This compound
-
p-Anisaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).
-
Add toluene (40 mL) to the flask to dissolve the starting material.
-
Add p-anisaldehyde (1.0 eq) to the reaction mixture.
-
Add a catalytic amount of piperidine (0.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Water will be collected in the Dean-Stark trap as the reaction proceeds, driving the equilibrium towards the product.[3]
-
Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove the piperidine catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected stoichiometry for the reaction.
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 240.64 | 10 | 1.0 | 2.41 g |
| p-Anisaldehyde | 136.15 | 10 | 1.0 | 1.14 mL |
| Piperidine | 85.15 | 1 | 0.1 | 0.1 mL |
| Toluene | 92.14 | - | - | 40 mL |
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of the Knoevenagel condensation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Toluene is flammable; avoid open flames and sparks.
-
Piperidine is a corrosive and toxic base; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a comprehensive guide for performing a Knoevenagel condensation with this compound. The described methodology is robust and can be adapted for a range of aldehydes to synthesize a library of α,β-unsaturated compounds for further investigation in drug discovery and materials science. The provided diagrams offer a clear visual representation of the reaction, workflow, and underlying mechanism to aid researchers in the successful execution of this important transformation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen Condensation for Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield of this crossed Claisen condensation reaction and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound via Claisen condensation?
A1: The most plausible and commonly employed method is a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of this compound, the typical reactants are methyl 4-chlorobenzoate and a methyl ester with enolizable α-protons, such as dimethyl oxalate or methyl pyruvate. Methyl 4-chlorobenzoate serves as the acylating agent as it lacks α-hydrogens and thus cannot self-condense.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in a crossed Claisen condensation can stem from several factors. Common culprits include the use of an inappropriate base, suboptimal reaction temperature, presence of moisture, or competing side reactions. It is crucial to use a strong, non-nucleophilic base and strictly anhydrous conditions.[1][2]
Q3: What are the key side reactions to be aware of during this synthesis?
A3: The primary side reaction of concern is the self-condensation of the enolizable ester if it is used in excess or if the reaction conditions are not carefully controlled. Another potential issue is the hydrolysis of the ester starting materials or the product if any moisture is present in the reaction mixture. Transesterification can also occur if the alkoxide base used does not match the alcohol portion of the esters.
Q4: How can I effectively purify the final product?
A4: Purification of β-keto esters like this compound is typically achieved through column chromatography on silica gel. An alternative method, if the product is a solid, is recrystallization from a suitable solvent system. For liquid products, distillation under reduced pressure can be an effective purification technique.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or inappropriate base: The base may be old, have absorbed atmospheric CO₂, or is not strong enough to deprotonate the enolizable ester. | Use a fresh, potent base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA). Ensure the base is handled under anhydrous conditions.[4] |
| 2. Presence of moisture: Water will react with the strong base and can hydrolyze the esters. | Thoroughly dry all glassware and solvents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Sub-optimal temperature: The reaction may be too cold, leading to slow kinetics, or too hot, promoting side reactions. | Optimize the reaction temperature. Many Claisen condensations are initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | |
| Multiple Products Observed (e.g., by TLC or NMR) | 1. Self-condensation of the enolizable ester: This occurs if the enolizable ester reacts with itself. | Slowly add the enolizable ester to a mixture of the non-enolizable ester (methyl 4-chlorobenzoate) and the base. This keeps the concentration of the enolizable ester low at any given time.[2] |
| 2. Transesterification: The alkoxide base has a different alkyl group than the esters. | Ensure the alkoxide base matches the alcohol portion of the ester (e.g., use sodium methoxide for methyl esters). | |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup: This can make phase separation challenging. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| 2. Product is an oil and difficult to crystallize: | Attempt purification by column chromatography or vacuum distillation. | |
| 3. Contamination with starting materials: The reaction may not have gone to completion. | Monitor the reaction progress by TLC or GC-MS to ensure all starting material is consumed. Consider extending the reaction time or increasing the temperature slightly. |
Quantitative Data on Yield Optimization
The yield of the crossed Claisen condensation is highly dependent on the reaction conditions. The following table summarizes the impact of different bases and solvents on the yield of similar β-keto esters.
| Enolizable Ester | Non-Enolizable Ester | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Propanoate | Ethyl Benzoate | NaH | THF | 25 | ~75 |
| Ethyl Acetate | Diethyl Carbonate | NaOEt | Ethanol | 25-50 | 60-70 |
| Acetophenone | Ethyl Benzoate | NaH | Toluene | 80 | ~80 |
| Phenyl 2-methylpropanoate | Phenyl 2-methylpropanoate (self-condensation) | ZrCl₄-¹Pr₂NEt | CH₂Cl₂ | -15 to -20 | 72 |
| 4-Chlorophenyl 2-methylpropanoate | 4-Chlorophenyl 2-methylpropanoate (self-condensation) | ZrCl₄-¹Pr₂NEt | CH₂Cl₂ | -15 to -20 | >72 |
Note: The yields presented are for analogous reactions and serve as a general guide. Optimization for "this compound" may be required.[5]
Experimental Protocols
General Protocol for the Crossed Claisen Condensation
This protocol is a general guideline and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Methyl 4-chlorobenzoate
-
Dimethyl oxalate (or other suitable enolizable methyl ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Addition of Esters: Prepare a solution of methyl 4-chlorobenzoate (1 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the NaH suspension to 0 °C using an ice bath. Slowly add the ester solution dropwise from the dropping funnel to the NaH suspension over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Reaction Mechanism: Crossed Claisen Condensation
References
Technical Support Center: Synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist with potential issues encountered during the synthesis.
Troubleshooting Guide and FAQs
This section addresses common problems that may arise during the synthesis, which is typically achieved via a crossed Claisen condensation between 4'-chloroacetophenone and dimethyl oxalate using a strong base.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The alkoxide or hydride base has degraded due to moisture or prolonged storage. 2. Insufficient Base: Less than a full stoichiometric equivalent of the base was used. The reaction equilibrium requires deprotonation of the product to proceed to completion.[1] 3. Low Reaction Temperature: The temperature may be too low for the enolate formation or condensation to occur efficiently. | 1. Use a fresh, unopened container of sodium methoxide or sodium hydride. If using sodium hydride, ensure the mineral oil is properly washed away with dry hexane before use. 2. Use at least 1.0 equivalent of a strong base relative to the 4'-chloroacetophenone. Using a slight excess (e.g., 1.1 equivalents) can be beneficial. 3. While initial enolate formation may be done at a lower temperature, allow the reaction to warm to room temperature or gently heat as per a validated protocol to drive the condensation. |
| Presence of a Major Byproduct with a Similar Mass | 1. Transesterification: Use of a non-matching alkoxide base (e.g., sodium ethoxide with dimethyl oxalate) has led to the formation of the ethyl ester analog. 2. Self-Condensation of Ketone: 4'-chloroacetophenone has reacted with itself to form a dione byproduct. | 1. Ensure the alkoxide base matches the alkyl group of the oxalate ester (i.e., use sodium methoxide with dimethyl oxalate). 2. This is less common as the reaction with dimethyl oxalate is typically faster. To minimize this, add the ketone solution slowly to the mixture of the base and dimethyl oxalate. This keeps the concentration of the ketone enolate low. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvent, unreacted starting materials, or side products are preventing crystallization. 2. Hydrolysis: The ester group may have been partially or fully hydrolyzed to the corresponding carboxylic acid during acidic workup, especially if conditions are not kept cold. | 1. Ensure the product is thoroughly dry and free of solvent. Attempt purification by column chromatography on silica gel. 2. Perform the acidic quench at low temperatures (0-5 °C) and work quickly. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. |
| Reaction Mixture is Very Dark or Tar-like | 1. High Reaction Temperature: The reaction was overheated, leading to decomposition or polymerization side reactions. 2. Presence of Oxygen: Air may have been introduced into the reaction, causing oxidative side reactions. | 1. Maintain careful temperature control, especially during the addition of reagents and if the reaction is exothermic. Use an ice bath as needed. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Claisen condensation.
Materials:
-
4'-Chloroacetophenone (1.0 eq)
-
Dimethyl oxalate (1.2 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether or Toluene
-
Hydrochloric Acid (e.g., 1M HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the reaction flask, suspend sodium methoxide (1.1 eq) in anhydrous diethyl ether.
-
Addition of Esters: To the stirred suspension, add a solution of 4'-chloroacetophenone (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous diethyl ether dropwise from the addition funnel over 30-60 minutes. Maintain the temperature at 20-25 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The reaction mixture will typically thicken and form a solid precipitate (the sodium salt of the product).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add cold 1M HCl with vigorous stirring until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway and highlights key potential side reactions that can occur.
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for the purification of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate by recrystallization.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₄ | [1] |
| Molecular Weight | 240.645 g/mol | [1] |
| CAS Number | 39757-35-2 | [1] |
| Appearance | Off-white to pale yellow solid (typical for similar compounds) | N/A |
| Melting Point | Not available. To be determined experimentally. | N/A |
| Solubility | To be determined experimentally. See recommended solvent screening protocol. | N/A |
Experimental Protocols
Given the lack of a specific published recrystallization protocol for this compound, a general procedure based on best practices for similar β-keto esters is provided. It is crucial to perform a preliminary solvent screening to identify the optimal solvent or solvent system.
1. Preliminary Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Potential solvents to test include ethanol, methanol, ethyl acetate, acetone, toluene, and hexane.
-
Observe the solubility at room temperature. A suitable solvent should show low solubility at room temperature.
-
Gently heat the test tubes of the undissolved samples. An ideal solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and add a "poor" solvent (one in which it is sparingly soluble) dropwise at the boiling point until the solution becomes cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.[2]
2. General Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis and chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Question: My compound is not dissolving in the hot solvent.
Answer:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may be a poor solvent for your compound even at high temperatures. Refer to the solvent screening protocol to find a more suitable solvent.
Question: No crystals are forming upon cooling.
Answer:
-
Too Much Solvent: The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.[3][4]
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
-
Insufficient Cooling: Ensure the solution has cooled sufficiently. Place the flask in an ice bath for a longer period.
Question: The compound "oiled out" instead of forming crystals.
Answer:
-
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and allow for slower cooling.[3]
-
Change Solvent System: Consider using a different solvent with a lower boiling point or a mixed solvent system.
Question: The yield of the recrystallized product is very low.
Answer:
-
Too Much Solvent Used: Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If crystals formed during hot filtration, some product was lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Allow more time for cooling or cool to a lower temperature to maximize crystal formation.
-
Washing with Warm Solvent: Washing the crystals with a solvent that is not ice-cold can dissolve some of the product.
Question: The recrystallized product is still impure.
Answer:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.[3]
-
Insoluble Impurities Not Removed: If insoluble impurities were present in the crude product, they should have been removed by hot filtration.
-
Similar Solubility of Impurities: If the impurities have similar solubility profiles to your compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally through a solvent screening. Based on the compound's structure (containing ester and ketone functional groups), good starting points for single solvents are ethanol, ethyl acetate, or acetone.[5][6] For mixed solvent systems, combinations like ethanol/water or ethyl acetate/hexane can be effective.[2]
Q2: How can I improve the purity of my final product?
A2: To improve purity, ensure slow crystal growth, as this minimizes the inclusion of impurities in the crystal lattice.[3] If the product is still impure after one recrystallization, a second recrystallization can be performed. If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal before the hot filtration step.
Q3: What should I do if my compound is soluble in all tested solvents at room temperature?
A3: If the compound is highly soluble in common solvents at room temperature, you may need to use a mixed solvent system. Dissolve the compound in a small amount of a solvent in which it is very soluble, and then add a miscible "anti-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes turbid. Then, gently heat to redissolve and allow to cool slowly.[2]
Q4: How do I know if my recrystallization was successful?
A4: A successful recrystallization should result in a noticeable improvement in the physical appearance of the compound (e.g., from a discolored powder to well-defined crystals) and an increase in its purity. Purity can be assessed by a sharper and higher melting point compared to the crude material, and by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the general workflow for recrystallization and a logical approach to troubleshooting common issues.
Caption: A general workflow for the purification of a solid compound by recrystallization.
Caption: A troubleshooting guide for common issues during the crystallization step.
References
Technical Support Center: Recrystallization of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting an appropriate recrystallization solvent for "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate".
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider when selecting a recrystallization solvent?
A1: Understanding the physicochemical properties of this compound is crucial for solvent selection. Key properties include:
-
Molecular Formula: C₁₁H₉ClO₄[1]
-
Molecular Weight: 240.645 g/mol [1]
-
Appearance: Likely an off-white powder, similar to related compounds.[2]
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Functional Groups: The molecule contains a methyl ester, two ketone groups, and a chlorophenyl group. These functional groups suggest it will be soluble in a range of organic solvents.[3][4]
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
A2: An ideal recrystallization solvent should meet the following criteria:
-
High solubility at elevated temperatures: The solvent should readily dissolve this compound near its boiling point.[5]
-
Low solubility at low temperatures: The compound should be poorly soluble in the solvent at or below room temperature to allow for maximum crystal recovery upon cooling.[5][6]
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for solubility but lower than the melting point of the compound to avoid "oiling out".[7]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by evaporation.[8]
-
Inertness: The solvent must not react with the compound.[8]
-
Impurity solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a solvent mixture, often referred to as a binary solvent system, can be very effective, especially when a single solvent does not meet all the ideal criteria. This typically involves a "good" solvent that dissolves the compound readily and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and allowed to cool slowly. For this compound, given its functional groups, a polar organic solvent could be the "good" solvent, and water might serve as a suitable "anti-solvent".
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is too non-polar or has poor solvating power for the compound at high temperatures. | Select a more polar solvent or a different solvent with a higher boiling point (but still below the compound's melting point). |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Choose a solvent with a lower boiling point. Try using a larger volume of solvent or cooling the solution more slowly. |
| No crystals form upon cooling. | The compound is too soluble in the solvent even at low temperatures, or the solution is not sufficiently concentrated. | Try using a less polar solvent or a binary solvent system with an anti-solvent. Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Crystal yield is very low. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. |
| Crystals are discolored or appear impure. | Impurities were not effectively removed during the process. | If impurities are insoluble, perform a hot filtration step. If impurities are soluble, ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Single Solvent Selection
This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of this compound.
Materials:
-
This compound (crude)
-
A selection of potential solvents (see Table 1)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer (optional)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the selected solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, begin heating the test tube gently.
-
Continue adding the solvent dropwise while heating until the compound completely dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in a cooling bath for 10-15 minutes.
-
Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystals.
-
Repeat this procedure for a range of solvents to identify the most suitable one.
Data Presentation: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Likely a poor solvent at all temperatures; may be a good anti-solvent. |
| Ethanol | 78 | 4.3 | A polar protic solvent that may dissolve the compound when hot. |
| Methanol | 65 | 5.1 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | 3.9 | Another alcohol option with a slightly higher boiling point than ethanol. |
| Acetone | 56 | 5.1 | A polar aprotic solvent; its low boiling point may be advantageous.[9] |
| Ethyl Acetate | 77 | 4.4 | An ester that could be a good solvent based on the "like dissolves like" principle.[10] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent; could be suitable for dissolving the aromatic portion of the molecule.[7] |
| Heptane/Hexane | 98/69 | 0.1 | Non-polar solvents; likely poor solvents but could be used as anti-solvents. |
Mandatory Visualization
Solvent Selection Workflow
Caption: Workflow for selecting a recrystallization solvent.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Removal of unreacted starting materials from "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. The information focuses on the removal of unreacted starting materials and byproducts following its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, a compound typically synthesized via a Claisen condensation reaction between 4-chloroacetophenone and dimethyl oxalate.
dot
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected unreacted starting materials in the synthesis of this compound?
The synthesis of this compound is typically achieved through a Claisen condensation reaction. The primary starting materials for this reaction are 4-chloroacetophenone and dimethyl oxalate. Therefore, it is common to find residual amounts of these two compounds in the crude reaction mixture.
Q2: How can I effectively remove unreacted 4-chloroacetophenone from my product?
Unreacted 4-chloroacetophenone can often be removed through a few different techniques:
-
Acid/Base Extraction: Since 4-chloroacetophenone is a neutral organic compound, this method is less effective for direct removal. However, ensuring the product, a β-ketoester, is in its deprotonated (enolate) form in a basic aqueous solution can help partition the neutral starting material into an organic extraction solvent.
-
Column Chromatography: This is a highly effective method. 4-chloroacetophenone is less polar than the desired product. Therefore, using a silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, will allow the 4-chloroacetophenone to elute before the this compound.
-
Recrystallization: A carefully chosen recrystallization solvent can also be effective. The ideal solvent will dissolve the desired product at an elevated temperature but have low solubility for it at cooler temperatures, while keeping the 4-chloroacetophenone impurity dissolved.
Q3: What is the best way to remove unreacted dimethyl oxalate?
Dimethyl oxalate is a relatively polar small molecule and is soluble in water. An aqueous work-up is typically sufficient to remove the majority of unreacted dimethyl oxalate. Washing the organic layer containing the crude product with water or a brine solution during the extraction process will effectively partition the dimethyl oxalate into the aqueous phase.
Q4: My product is an oil and will not solidify. What should I do?
If this compound is obtained as an oil, it is likely due to the presence of impurities that are depressing its melting point. Here are a few troubleshooting steps:
-
Purity Check: First, analyze a small sample of the oil by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the presence of the desired product and to get an idea of the level of impurities.
-
Trituration: Try triturating the oil with a cold, non-polar solvent in which the product is expected to have low solubility, such as diethyl ether or hexane. This can often induce crystallization of the desired compound, leaving impurities dissolved in the solvent.
-
Recrystallization Screening: If trituration is unsuccessful, a systematic recrystallization solvent screen should be performed. Small-scale trials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) can help identify a suitable system for crystallization.
-
Column Chromatography: If the product remains an oil even after attempts at crystallization, purification by column chromatography is recommended to remove the impurities that are preventing solidification.
Q5: I performed a recrystallization, but my product is still not pure. What are my options?
If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Second Recrystallization: Performing a second recrystallization, potentially with a different solvent system, can often improve purity. Ensure the crystals are allowed to form slowly, as rapid crystallization can trap impurities within the crystal lattice.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography is the most reliable method to achieve high purity.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker containing a cold, dilute acid solution (e.g., 1 M HCl) with stirring. This will neutralize the base used in the condensation.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system, starting with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₁H₉ClO₄ | 240.64 | - | ~95-100 (estimated) |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 236 | 18-20 |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 163-164 | 54 |
Table 2: Typical ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.95 | d | 2H | Ar-H |
| 7.50 | d | 2H | Ar-H | |
| 7.0 (enol form) | s | 1H | =CH - | |
| 4.0 (keto form) | s | 2H | -C(=O)CH₂ C(=O)- | |
| 3.90 | s | 3H | -OCH₃ | |
| 4-Chloroacetophenone | 7.90 | d | 2H | Ar-H |
| 7.45 | d | 2H | Ar-H | |
| 2.60 | s | 3H | -C(=O)CH₃ | |
| Dimethyl oxalate | 3.85 | s | 6H | -OCH₃ |
Note: The keto-enol tautomerism of this compound can lead to the presence of two sets of signals in the ¹H NMR spectrum. The exact ratio of keto to enol form can be solvent and temperature-dependent.
"Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Rapid decrease in purity of the compound in aqueous solutions.
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Question: I dissolved this compound in a neutral aqueous buffer for my experiment, but I am observing a rapid decrease in the purity of the starting material. What could be the cause?
-
Answer: this compound, being an α-keto ester, is susceptible to spontaneous hydrolysis in aqueous media.[1] This reaction is often rapid and results in the cleavage of the methyl ester bond to form 4-(4-chlorophenyl)-2,4-dioxobutanoic acid and methanol. The presence of even trace amounts of acid or base can catalyze this degradation.[1]
Issue 2: Unexpected drop in the pH of the experimental medium.
-
Question: After adding this compound to my unbuffered cell culture medium, I noticed a significant drop in pH. Why is this happening?
-
Answer: The hydrolysis of the methyl ester group leads to the formation of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid.[1] This α-keto acid can then deprotonate, releasing protons into the medium and causing acidification.[1] This is a known characteristic of α-keto esters in aqueous environments.[1]
Issue 3: Appearance of unknown peaks in HPLC analysis after sample preparation.
-
Question: I am observing several new, unidentified peaks in my HPLC chromatogram after preparing my sample of this compound in an aqueous-organic solvent mixture. What are these likely to be?
-
Answer: The primary degradation product is likely 4-(4-chlorophenyl)-2,4-dioxobutanoic acid due to hydrolysis. Depending on the conditions (e.g., pH, temperature, presence of light), further degradation of the α-keto acid may occur, such as decarboxylation.[2][3] If your mobile phase or sample preparation involves exposure to light, photodegradation could also be a factor, potentially involving the chlorophenyl group.
Issue 4: Inconsistent results in bioassays.
-
Question: My in-vitro experimental results with this compound are highly variable. Could this be related to compound stability?
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Answer: Yes, the instability of this compound in aqueous assay media can lead to inconsistent results. The concentration of the active parent compound may be decreasing over the time course of the experiment due to hydrolysis.[1] The resulting degradation product, 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, may have different biological activity, further confounding the results. It is advisable to prepare stock solutions in an anhydrous organic solvent and dilute them into the aqueous assay medium immediately before use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To minimize degradation, the compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from moisture and light.
Q2: What are suitable solvents for preparing stock solutions?
A2: Anhydrous organic solvents such as DMSO or DMF are recommended for preparing stock solutions. These solutions should also be stored at low temperatures and protected from moisture. Avoid long-term storage in protic solvents like methanol or ethanol, as transesterification or hydrolysis can occur over time.
Q3: What are the primary degradation pathways for this compound?
A3: The most likely degradation pathway is hydrolysis of the methyl ester to form 4-(4-chlorophenyl)-2,4-dioxobutanoic acid and methanol.[1] Other potential pathways, especially under stress conditions, include decarboxylation of the resulting β-keto acid moiety and photolytic degradation, which may involve the chlorophenyl group.[2][3]
Q4: How can I monitor the degradation of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation. The parent compound and its more polar degradation product, 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, should be separable. LC-MS can be used to identify the degradation products.
Q5: Is this compound sensitive to light?
A5: Compounds containing a chlorophenyl ketone moiety can be susceptible to photodegradation.[4] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term experiments or storage.
Stability Data Summary
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product(s) Formed |
| 0.1 M HCl (aq) | 0 | ||
| 2 | |||
| 6 | |||
| 24 | |||
| Water (pH 7) | 0 | ||
| 2 | |||
| 6 | |||
| 24 | |||
| 0.1 M NaOH (aq) | 0 | ||
| 2 | |||
| 6 | |||
| 24 |
Table 2: Photostability of this compound in Solution
| Light Source | Solvent | Time (hours) | % Parent Compound Remaining | % Degradation Product(s) Formed |
| UV Lamp (e.g., 254 nm) | Acetonitrile | 0 | ||
| 2 | ||||
| 6 | ||||
| Xenon Lamp (ICH Q1B) | Acetonitrile | 0 | ||
| 2 | ||||
| 6 | ||||
| Dark Control | Acetonitrile | 6 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the procedure for assessing the hydrolytic stability of this compound under acidic, neutral, and basic conditions.[5][6]
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable anhydrous organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Stress Samples:
-
Acidic Hydrolysis: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
Neutral Hydrolysis: Add the same volume of the stock solution to purified water.
-
Basic Hydrolysis: Add the same volume of the stock solution to 0.1 M NaOH.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of degradation products.
Protocol 2: Forced Degradation Study - Photostability
This protocol is for evaluating the photostability of the compound in solution.[5][6]
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of approximately 50-100 µg/mL in a quartz cuvette or other suitable transparent container.
-
Dark Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
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Light Exposure: Place the sample and the dark control in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp providing an output similar to D65/ID65 emission standards as per ICH Q1B guidelines).
-
Time Points: Expose the samples for a defined duration or until significant degradation is observed.
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Analysis: Analyze the light-exposed and dark control samples by HPLC to assess the extent of photodegradation.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
References
- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Analysis of "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" by NMR
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" and using Nuclear Magnetic Resonance (NMR) spectroscopy to assess its purity.
Troubleshooting Guide: Identifying Impurities
Issue: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer:
Unexpected peaks in the NMR spectrum of "this compound" typically arise from unreacted starting materials, byproducts of the synthesis, or common laboratory solvents. A systematic approach can help in identifying these impurities.
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks with standard tables for common NMR solvents. Residual amounts of solvents used during synthesis or purification (e.g., dichloromethane, ethyl acetate, methanol) are a frequent source of extraneous signals.
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Analyze Starting Materials: The synthesis of "this compound" commonly involves a Claisen condensation between 4-chloroacetophenone and dimethyl oxalate. Therefore, residual amounts of these starting materials are plausible impurities.
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Consider Potential Byproducts: Side reactions during the Claisen condensation can lead to byproducts. A common byproduct is the self-condensation product of 4-chloroacetophenone or the formation of a Michael adduct if the reaction conditions are not carefully controlled. Another possibility is the hydrolysis of the ester group to the corresponding carboxylic acid.
To aid in identification, refer to the data tables below which summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound and its likely impurities.
Data Presentation: Predicted NMR Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Compound Name | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | CH₃ (ester) | 3.90 | s | 3H |
| CH₂ | 4.60 | s | 2H | |
| Ar-H (ortho to C=O) | 7.95 | d | 2H | |
| Ar-H (meta to C=O) | 7.50 | d | 2H | |
| 4-Chloroacetophenone | CH₃ | 2.60 | s | 3H |
| Ar-H (ortho to C=O) | 7.90 | d | 2H | |
| Ar-H (meta to C=O) | 7.45 | d | 2H | |
| Dimethyl Oxalate | CH₃ | 3.85 | s | 6H |
| Methanol | CH₃ | 3.49 | s | 3H |
| OH | Variable | s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Compound Name | Carbon Atom | Predicted Chemical Shift (ppm) |
| This compound | C=O (ester) | 161.0 |
| C=O (keto) | 185.0 | |
| C=O (aroyl) | 190.0 | |
| CH₃ | 53.0 | |
| CH₂ | 48.0 | |
| Ar-C (ipso) | 134.0 | |
| Ar-C (ortho) | 129.5 | |
| Ar-C (meta) | 129.0 | |
| Ar-C (para) | 140.0 | |
| 4-Chloroacetophenone | C=O | 197.0 |
| CH₃ | 26.5 | |
| Ar-C (ipso) | 136.0 | |
| Ar-C (ortho) | 129.0 | |
| Ar-C (meta) | 128.5 | |
| Ar-C (para) | 139.5 | |
| Dimethyl Oxalate | C=O | 160.5 |
| CH₃ | 52.5 | |
| Methanol | CH₃ | 49.0 |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the ¹H NMR spectrum for pure "this compound"?
A1: For a pure sample in CDCl₃, you should expect to see four distinct signals: a singlet for the methyl ester protons around 3.90 ppm, a singlet for the methylene protons around 4.60 ppm, and two doublets in the aromatic region, one around 7.95 ppm and the other around 7.50 ppm, corresponding to the protons on the chlorophenyl ring.
Q2: I see a broad peak in my spectrum. What could be the cause?
A2: A broad peak can be due to several factors:
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Presence of water: Water can broaden exchangeable proton signals like those from hydroxyl or carboxylic acid groups.
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Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant broadening of all peaks.
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Chemical exchange: If your compound is in equilibrium with another species (e.g., an enol tautomer), this can lead to broadened peaks.
Q3: How can I confirm the identity of a suspected impurity?
A3: The most definitive way is to obtain the NMR spectrum of a pure standard of the suspected impurity and compare it to your sample's spectrum. Alternatively, you can "spike" your NMR sample with a small amount of the suspected impurity and see if the peak increases in intensity. 2D NMR techniques like COSY and HSQC can also help in elucidating the structure of unknown impurities.
Q4: My baseline is distorted. What should I do?
A4: A distorted baseline is often a result of improper shimming of the NMR magnet or issues with the receiver gain. Re-shimming the magnet and adjusting the receiver gain should resolve this issue. Additionally, ensure your sample is properly dissolved and free of any solid particles.
Experimental Protocols
Protocol: Sample Preparation for NMR Analysis
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Weighing the Sample: Accurately weigh approximately 5-10 mg of your "this compound" sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
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Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If the sample does not fully dissolve, you can try gentle warming in a water bath.
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Transfer and Analysis: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer. Follow the instrument's specific instructions for acquiring the ¹H and ¹³C NMR spectra.
Visualization
Below is a workflow diagram to guide the process of identifying impurities in your sample.
Caption: Troubleshooting workflow for NMR impurity identification.
Troubleshooting low yield in "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically achieved via a crossed Claisen condensation, can arise from several factors. This guide addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experimental workflow.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in a Claisen condensation are often traced back to issues with reactants, reagents, or reaction conditions. Here are the primary areas to investigate:
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Moisture Contamination: The strong base used in the reaction (e.g., sodium methoxide) is highly sensitive to moisture. Any water present in the reactants or solvent will consume the base, rendering it ineffective for the condensation reaction.
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Base Selection and Stoichiometry: A stoichiometric amount of a strong base is crucial.[1] Using less than a full equivalent will result in incomplete reaction. The base's alkoxide should match the alcohol portion of the ester to prevent transesterification, which can lead to a mixture of products.[2][3] For the synthesis of a methyl ester, sodium methoxide is the appropriate choice.
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Reactant Quality: The purity of your starting materials, methyl 4-chlorobenzoate and dimethyl oxalate, is critical. Impurities can interfere with the reaction.
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Reaction Temperature: While the reaction is typically initiated at room temperature or below, side reactions can be promoted at elevated temperatures. Careful temperature control is important.
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Inefficient Mixing: In heterogeneous reaction mixtures, thorough mixing is essential to ensure the reactants and base can interact effectively.
Q2: I'm observing unexpected byproducts. What side reactions could be occurring?
Several side reactions can compete with the desired Claisen condensation, leading to a complex product mixture and reduced yield of the target compound.
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Self-Condensation: If the enolizable ester (in this case, there isn't one, as methyl 4-chlorobenzoate lacks alpha-hydrogens) were to have alpha-hydrogens, it could react with itself. While not an issue for this specific synthesis, it's a key consideration in other Claisen reactions.
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Transesterification: If a base with a different alkoxide is used (e.g., sodium ethoxide with methyl esters), it can react with the methyl esters to form ethyl esters, leading to a mixture of products.[4]
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Saponification: If any water is present, the strong base can hydrolyze the ester starting materials or the product to the corresponding carboxylate salts, which will not participate in the condensation.[2]
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Reaction with the Chlorophenyl Group: While less common under these conditions, strong bases can potentially react with the aromatic ring, though this is generally not a primary concern for this specific reaction.
Q3: How can I optimize my reaction conditions to improve the yield?
Optimizing the reaction parameters is key to maximizing the yield and purity of your product.
| Parameter | Recommendation | Rationale |
| Base | Use at least one full equivalent of sodium methoxide. | A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product.[1][5] |
| Solvent | Use a dry, aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene. | Prevents unwanted reactions of the strong base with the solvent. |
| Temperature | Maintain the reaction at a controlled, low to ambient temperature (e.g., 0 °C to room temperature). | Minimizes the formation of side products. |
| Reactant Addition | Slowly add the dimethyl oxalate to a mixture of methyl 4-chlorobenzoate and the base. | This can help to control the reaction rate and minimize side reactions. |
| Moisture Control | Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents. | Prevents deactivation of the strong base. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis is a crossed Claisen condensation.[5] In this reaction, a strong base removes a proton from an enolizable ester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second, non-enolizable ester. The subsequent loss of an alkoxide group from the tetrahedral intermediate yields the β-keto ester product.[5]
Q2: Why is a stoichiometric amount of base necessary in a Claisen condensation?
The final step of the Claisen condensation involves the deprotonation of the newly formed β-keto ester by the alkoxide base. This product is more acidic than the starting ester, and this acid-base reaction is thermodynamically favorable, driving the entire reaction equilibrium towards the product.[1][5]
Q3: Can I use a different base, such as sodium hydroxide or potassium tert-butoxide?
Sodium hydroxide is not suitable as it will cause irreversible hydrolysis (saponification) of the esters to carboxylate ions.[2] While potassium tert-butoxide is a strong base, it is sterically hindered and may not be as effective. More importantly, using a base with an alkoxide that does not match the ester (i.e., methoxide for methyl esters) can lead to transesterification and a mixture of products.[2][3]
Q4: My product appears to be an oil, but the literature suggests it should be a solid. What could be the issue?
The presence of impurities can lower the melting point of a compound, often resulting in an oil or a waxy solid instead of a crystalline solid. Inadequate purification is the most likely cause. Consider alternative purification methods such as column chromatography or recrystallization from a different solvent system.
Q5: What are the best practices for purifying the final product?
Purification of β-keto esters can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a common and effective method. If recrystallization is unsuccessful, column chromatography on silica gel can be used to separate the desired product from impurities.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a crossed Claisen condensation.
Materials:
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Methyl 4-chlorobenzoate
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Dimethyl oxalate
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Sodium methoxide
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous THF.
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Addition of Reactants: To the stirred suspension of sodium methoxide in THF, add a solution of methyl 4-chlorobenzoate (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous THF dropwise via the addition funnel at room temperature over 30 minutes.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~2-3).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Reaction pathway and potential side reactions.
References
Technical Support Center: Synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the reaction scale-up of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Claisen condensation reaction between methyl 4-chlorobenzoylacetate and a methylating agent, or more commonly, by the condensation of methyl 4-chlorobenzoate with methyl acetate, or the reaction of 4-chloroacetophenone with dimethyl oxalate. The following guidance is based on the latter, a common and effective route.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Ensure the base (e.g., sodium methoxide) is fresh and anhydrous. The presence of moisture will consume the base and inhibit the reaction. - Verify the reaction temperature. The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Check the stoichiometry of the reagents. A full equivalent of base is typically required as it is consumed during the reaction.[1][2] | An increase in the conversion of starting materials to the desired product. |
| Side reactions | - Self-condensation of 4-chloroacetophenone can be a significant side reaction. To minimize this, consider adding the 4-chloroacetophenone slowly to a mixture of the base and dimethyl oxalate. | A cleaner reaction profile with a higher proportion of the desired product. |
| Incorrect workup procedure | - The product is a β-keto ester, which can be susceptible to hydrolysis or decarboxylation under harsh acidic or basic conditions during workup.[3] Ensure the acidification step is performed at a low temperature (e.g., 0-5 °C) and that the pH is not made excessively acidic. | Improved recovery of the intact product. |
Problem 2: Product Purity Issues
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of starting materials | - If the reaction has not gone to completion, unreacted 4-chloroacetophenone and dimethyl oxalate may contaminate the product. Optimize reaction time and temperature to drive the reaction to completion. | A purer crude product with minimal starting material content. |
| Formation of by-products | - The primary by-product is often the result of the self-condensation of 4-chloroacetophenone. The formation of this and other impurities can be influenced by the reaction temperature and the rate of addition of reagents.[4] - Transesterification can occur if the alkoxide base does not match the alkyl group of the ester.[5] | A reduction in the level of by-products, simplifying purification. |
| Ineffective purification | - Recrystallization is a common method for purifying β-keto esters. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor. | A final product with high purity, meeting analytical specifications. |
Problem 3: Scale-Up Challenges
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exothermic reaction | - The Claisen condensation can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement a controlled addition of reagents and ensure adequate cooling capacity to maintain the desired reaction temperature. | A safe and controlled reaction with no thermal runaway. |
| Mixing and mass transfer limitations | - In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture. | Consistent reaction progress and a more uniform product quality. |
| Handling of hazardous materials | - Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[6] On a larger scale, the risks associated with handling this reagent increase. Utilize appropriate personal protective equipment (PPE), closed-transfer systems, and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | Safe handling of all hazardous materials with minimal risk to personnel. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common and effective method is the Claisen condensation of 4-chloroacetophenone with dimethyl oxalate using a strong base like sodium methoxide in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: The strong base used in the Claisen condensation, such as sodium methoxide, reacts readily with water. The presence of moisture will neutralize the base, preventing the deprotonation of the ketone and thus inhibiting the desired condensation reaction, leading to low or no product yield.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The main safety concerns during scale-up include:
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Thermal Runaway: The reaction can be exothermic, and inadequate temperature control on a larger scale can lead to a dangerous increase in temperature and pressure.
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Handling of Sodium Methoxide: This reagent is highly reactive, corrosive, and flammable. Large quantities require specialized handling procedures to avoid contact with moisture and air.
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Solvent Flammability: The use of flammable organic solvents like THF or toluene on a large scale increases the risk of fire or explosion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.
Q5: What are the expected impurities in the final product?
A5: Potential impurities include unreacted starting materials (4-chloroacetophenone and dimethyl oxalate), by-products from the self-condensation of 4-chloroacetophenone, and potentially products from side reactions if the reaction conditions are not well-controlled. Impurity profiling is crucial for ensuring the quality of the final product.[4][7][8][9]
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
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Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of 4-chloroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
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Workup: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Slowly add dilute hydrochloric acid to quench the reaction and adjust the pH to ~4-5.
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Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield this compound as a solid.
Visualizations
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. rroij.com [rroij.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. jcchems.com [jcchems.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. iajps.com [iajps.com]
Minimizing dimer formation in "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. The primary focus is on minimizing the formation of dimeric byproducts, a common challenge in this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound, a β-keto ester, is the crossed Claisen condensation. This reaction involves the condensation of methyl 4-chlorobenzoate with a methyl ester of a β-keto acid, such as methyl pyruvate or methyl acetoacetate, in the presence of a strong base. Sodium methoxide is a frequently used base for this transformation.
Q2: What is "dimer formation" in the context of this synthesis, and why is it a problem?
A2: Dimer formation refers to a self-condensation reaction where two molecules of the starting ester enolate or the product β-keto ester react with each other. This is an undesirable side reaction as it consumes the starting materials and the desired product, leading to a lower yield and complicating the purification process.
Q3: What is the likely structure of the dimer formed during the synthesis?
A3: While the exact dimer structure can vary, a common dimeric byproduct from the self-condensation of a β-keto ester like this compound is often a pyran-4-one derivative. This can occur through a Michael addition followed by an intramolecular cyclization and dehydration. The proposed structure is 2-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-methoxycarbonyl-4-pyranone.
Q4: Can dimer formation be completely avoided?
A4: While complete avoidance is challenging, dimer formation can be significantly minimized by carefully controlling the reaction conditions. Key factors include the choice of base, reaction temperature, stoichiometry of reactants, and the order of addition.
Troubleshooting Guide: Minimizing Dimer Formation
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on reducing dimer formation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and significant amount of a higher molecular weight byproduct (dimer). | 1. Self-condensation of the enolate: The enolate of the starting methyl ester (e.g., methyl pyruvate) is reacting with itself before reacting with methyl 4-chlorobenzoate. | a. Slow addition of the enolizable ester: Add the methyl pyruvate or methyl acetoacetate dropwise to the mixture of the base and methyl 4-chlorobenzoate. This keeps the instantaneous concentration of the enolizable ester low, favoring the crossed condensation. b. Use of a non-enolizable ester in excess: Employing a slight excess of methyl 4-chlorobenzoate can increase the probability of the desired cross-condensation reaction. |
| 2. Reaction temperature is too high: Higher temperatures can promote side reactions, including dimerization. | a. Maintain low reaction temperatures: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the desired reaction pathway. The optimal temperature may require experimental determination. | |
| 3. Inappropriate base concentration or type: A very high concentration of a strong base can accelerate all possible reactions, including dimerization. | a. Use a stoichiometric amount of a suitable base: Sodium methoxide or sodium hydride are commonly used. Ensure the base is anhydrous. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures can also be explored to favor kinetic control. | |
| Complex product mixture, difficult to purify. | 1. Multiple condensation pathways: Besides the desired product and the dimer, other side reactions might be occurring. | a. Optimize reactant stoichiometry: Carefully control the molar ratios of the reactants and the base. A 1:1 ratio of the esters is a good starting point, with a slight excess of the non-enolizable ester. b. Anhydrous conditions: Ensure all reagents and solvents are thoroughly dried, as water can interfere with the base and lead to unwanted hydrolysis. |
| Reaction does not proceed to completion. | 1. Insufficiently strong base or deactivated base: The base may not be strong enough to generate the enolate in sufficient concentration, or it may have been deactivated by moisture. | a. Verify base quality: Use freshly opened or properly stored anhydrous base. Sodium hydride (NaH) is a strong, non-nucleophilic base that can be effective. b. Choice of solvent: Use a dry, aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Crossed Claisen Condensation
Materials:
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Methyl 4-chlorobenzoate
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Methyl pyruvate (or methyl acetoacetate)
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Sodium methoxide (or sodium hydride)
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Anhydrous tetrahydrofuran (THF) (or other suitable aprotic solvent)
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Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the THF and stir until fully dissolved. If using sodium hydride, add it as a dispersion in mineral oil and wash with dry hexanes before adding THF.
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Reactant Addition: To the stirred suspension of the base, add methyl 4-chlorobenzoate (1.0 equivalent).
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Slow Addition of Enolizable Ester: In the dropping funnel, prepare a solution of methyl pyruvate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes while maintaining the desired temperature (e.g., 0 °C).
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Reaction Monitoring: Allow the reaction to stir at the chosen temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a beaker of ice-cold 1 M hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualizations
Technical Support Center: Purification of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, particularly from oily byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common oily byproducts in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Claisen condensation reaction between 4'-chloroacetophenone and a methyl oxalate derivative. Oily byproducts can arise from several sources, including:
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Unreacted starting materials: Residual 4'-chloroacetophenone and methyl oxalate can contribute to an oily crude product.
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Self-condensation products: The starting ketone (4'-chloroacetophenone) can undergo self-condensation, leading to larger, often oily, impurities.
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Side reactions: Incomplete reaction or side reactions can generate a variety of esters and keto-esters that may be oily in nature.
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Solvent residue: Incomplete removal of reaction solvents can result in an oily final product.
Q2: My purified product appears as an oil instead of a solid. What could be the reason?
A2: This phenomenon, known as "oiling out," is common during recrystallization and can be caused by several factors:
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High impurity levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.
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Inappropriate solvent choice: The solvent system may not be ideal for inducing crystallization. The compound might be too soluble even at low temperatures, or the solvent polarity may not be suitable.
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Cooling too rapidly: Rapid cooling can lead to the separation of a supersaturated solution as an oil rather than forming crystals.
Q3: I am observing poor separation and tailing peaks during column chromatography. What is causing this?
A3: Poor peak shape and separation for β-keto esters like this compound during silica gel chromatography are often attributed to:
-
Keto-enol tautomerism: The compound exists as a mixture of keto and enol forms, which can interact differently with the silica gel, leading to band broadening.
-
Acidity of silica gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Oiling out during recrystallization
| Potential Cause | Troubleshooting Step |
| High impurity content | - Perform a preliminary purification step like a liquid-liquid extraction to remove highly polar or non-polar impurities before recrystallization. - Consider a preliminary flash column chromatography to remove the bulk of the oily byproducts. |
| Inappropriate solvent system | - Single Solvent: If the compound is too soluble, try a less polar solvent. If it's not soluble enough, try a more polar solvent. - Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Common solvent mixtures for β-keto esters include heptane/ethyl acetate, and methanol/water. |
| Rapid cooling | - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Low melting point of the compound | - If the compound's melting point is below the boiling point of the solvent, it is likely to oil out. Choose a lower-boiling point solvent for recrystallization. |
Problem 2: Poor separation in column chromatography
| Potential Cause | Troubleshooting Step |
| Keto-enol tautomerism | - Add a small amount of a weak acid (e.g., 0.1% acetic acid) to the eluent to suppress the interconversion between tautomers. - Try a different stationary phase, such as alumina (neutral or basic), which may provide better separation. |
| Compound degradation on silica | - Deactivate the silica gel by pre-treating it with a base like triethylamine (TEA) in the eluent system. |
| Inappropriate eluent polarity | - TLC Analysis: Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve separation between the target compound and closely eluting impurities. A common gradient for similar compounds is starting with 100% hexane and gradually increasing the percentage of ethyl acetate. |
Data Presentation
The following tables provide illustrative data for typical purification outcomes for β-keto esters. Note that optimal conditions and results will vary depending on the specific reaction scale and impurity profile.
Table 1: Illustrative Recrystallization Solvents and Expected Outcomes
| Solvent System | Expected Purity | Expected Yield | Notes |
| Ethanol/Water | >98% | 70-85% | Good for moderately polar compounds. Water is added as the anti-solvent. |
| Heptane/Ethyl Acetate | >99% | 60-80% | Effective for removing non-polar, oily impurities. |
| Dichloromethane/Hexane | >98% | 75-90% | Good for compounds that are highly soluble in chlorinated solvents. |
Table 2: Illustrative Column Chromatography Conditions and Results
| Stationary Phase | Eluent System (Gradient) | Typical Loading | Purity of Combined Fractions |
| Silica Gel (230-400 mesh) | Hexane to 20% Ethyl Acetate in Hexane | 1:50 (Crude:Silica) | >99% |
| Neutral Alumina | Dichloromethane to 5% Methanol in Dichloromethane | 1:40 (Crude:Alumina) | >98% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot solvent (or the "good" solvent) required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then in an ice bath. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Purity Enhancement of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate for Pharmaceutical Applications
Welcome to the technical support center for "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound for pharmaceutical use. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format, complete with detailed experimental protocols and data to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through a crossed Claisen condensation.[1][2][3][4][5][6][7] This reaction involves the condensation of 4'-chloroacetophenone with an oxalate ester, such as dimethyl oxalate, in the presence of a strong base like sodium methoxide.[7]
Q2: What are the potential impurities I might encounter during the synthesis?
A2: Impurities in a crossed Claisen condensation can arise from several sources:
-
Self-condensation of the ketone: If the 4'-chloroacetophenone enolizes and reacts with itself, it can lead to aldol condensation byproducts.[3]
-
Unreacted starting materials: Incomplete reaction can leave residual 4'-chloroacetophenone and dimethyl oxalate.
-
Side reactions of the base: The base (e.g., sodium methoxide) can participate in side reactions if not handled under anhydrous conditions.
-
Formation of the corresponding ethyl ester: If ethanol is present as a solvent or impurity, transesterification can occur, leading to the formation of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
Q3: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A3: Low yields in a Claisen condensation are often traced back to the following factors:
-
Inefficient enolate formation: The base may not be strong enough or the reaction conditions may not be suitable for complete deprotonation of the ketone. Using a strong, non-nucleophilic base and ensuring anhydrous conditions are crucial.
-
Reversibility of the reaction: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it is often necessary to use a stoichiometric amount of base to deprotonate the β-dicarbonyl product, which is more acidic than the starting materials.
-
Suboptimal reaction temperature: The temperature needs to be carefully controlled to favor the desired reaction pathway and minimize side reactions.
-
Premature quenching of the reaction: Ensure the reaction has gone to completion before workup. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Troubleshooting Guides
Synthesis via Crossed Claisen Condensation
Issue: The reaction fails to initiate or proceeds very slowly.
| Possible Cause | Troubleshooting Step |
| Inactive Base | Use freshly prepared or properly stored sodium methoxide. Ensure all reagents and solvents are anhydrous, as moisture will quench the base. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using TLC. |
| Poor Solubility of Reactants | Ensure adequate stirring and consider using a co-solvent to improve the solubility of the starting materials. |
Issue: A complex mixture of products is observed on TLC/HPLC.
| Possible Cause | Troubleshooting Step |
| Self-Condensation of Ketone | Add the 4'-chloroacetophenone slowly to a mixture of the base and dimethyl oxalate. This keeps the concentration of the enolizable ketone low at any given time, minimizing self-condensation.[3] |
| Reaction Temperature is Too High | High temperatures can promote side reactions. Optimize the temperature to favor the desired product formation. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants and the base to favor the crossed condensation product. |
Purification
Issue: Oiling out during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solvent Choice | The boiling point of the solvent may be higher than the melting point of the compound. Choose a solvent with a lower boiling point.[8] |
| Cooling Rate | Cooling the solution too rapidly can cause the compound to separate as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] |
| Supersaturation | The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly. |
Issue: Poor separation during silica gel column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Eluent System | Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation of the product from impurities. |
| Column Overloading | Do not exceed the capacity of the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Improper Packing of the Column | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended. |
Issue: Broad or tailing peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Keto-Enol Tautomerism | The presence of both keto and enol forms can lead to peak broadening. Adjusting the mobile phase pH or temperature might help to favor one tautomer or accelerate the interconversion. |
| Column Overload | Inject a smaller volume or a more dilute sample. |
| Incompatible Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) to improve peak shape. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the principles of the crossed Claisen condensation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) and anhydrous methanol.
-
Addition of Reactants: Cool the mixture in an ice bath. A solution of 4'-chloroacetophenone (1 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous methanol is added dropwise via the dropping funnel over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and precipitate the crude product.
-
Isolation: Collect the crude solid by vacuum filtration and wash with cold water. Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Screen for a suitable recrystallization solvent. Alcohols such as methanol, ethanol, or isopropanol are often good candidates. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][4][9][10]
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4][9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.[4][9]
Protocol 3: Purification by Silica Gel Column Chromatography
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates with various solvent mixtures (e.g., gradients of hexane and ethyl acetate).
-
Column Packing: Prepare a silica gel slurry in the initial eluent and pack it into a chromatography column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table provides a hypothetical representation of purity improvement data that researchers should aim to collect.
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Yield (%) |
| Recrystallization (Methanol) | 85.2 | 98.5 | 75 |
| Recrystallization (Ethanol) | 85.2 | 99.1 | 70 |
| Silica Gel Column Chromatography | 85.2 | 99.5 | 60 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving the purity of the target compound.
References
- 1. mt.com [mt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. labomersa.com [labomersa.com]
- 6. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
Confirming the Structure of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound such as "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate," elucidating its exact atomic arrangement is critical for understanding its reactivity, biological activity, and potential applications. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structure determination.
This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural confirmation of small molecules, using "this compound" as a case study. Although a published crystal structure for this specific compound is not currently available, this document outlines the expected experimental outcomes and protocols based on data from structurally related compounds.
Data Presentation: A Comparative Analysis
A key aspect of structural elucidation is the quantitative data that each technique provides. The following tables summarize the expected crystallographic parameters for "this compound" and compare the capabilities of X-ray crystallography with other common analytical methods.
Table 1: Predicted Crystallographic Data for this compound
The following parameters are hypothetical and based on typical values for small organic molecules with similar functional groups.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-25 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β≈90-120° (Monoclinic) or α=β=γ=90° (Orthorhombic) | Angles of the unit cell. |
| Volume (ų) | 500-2000 ų | Volume of the unit cell. |
| Z | 2, 4, or 8 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Principle | Strengths | Weaknesses |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal. | Provides unambiguous 3D atomic coordinates, bond lengths, and angles.[1] | Requires a suitable single crystal, which can be difficult to grow.[2] Provides a static picture of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed information about the chemical environment and connectivity of atoms in solution.[3][4] Excellent for studying dynamic processes.[5] | Structure determination can be complex for larger molecules and does not directly provide bond lengths and angles. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Determines the molecular weight and elemental composition with high accuracy. Can provide fragmentation patterns for structural clues. | Does not provide 3D structural information or stereochemistry. |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals. | Can determine structures from crystals much smaller than those required for SC-XRD.[6][7][8][9][10] | Newer technique with less widespread availability. Sample preparation can be challenging. |
Experimental Protocols
A meticulous experimental approach is crucial for obtaining high-quality data. The following is a detailed protocol for the structural confirmation of "this compound" via single-crystal X-ray crystallography.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
-
Optimal crystals should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[2]
-
-
Crystal Mounting:
-
Carefully select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. A modern diffractometer with a CCD or CMOS detector is used.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Determine the unit cell parameters and space group.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns (minimizing the R-factor).
-
-
Structure Validation and Analysis:
-
Validate the final structure for geometric reasonability and consistency with known chemical principles.
-
Generate a final crystallographic information file (CIF) and graphical representations of the molecule.
-
Mandatory Visualization
Visualizing workflows and logical relationships is essential for understanding complex scientific processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for X-ray crystallography and a decision-making pathway for selecting a structure determination method.
Caption: Experimental workflow for structure confirmation by X-ray crystallography.
Caption: Decision tree for selecting a structure determination method.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]
- 10. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" vs. ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is a critical factor that influences reaction efficiency, yield, and overall process viability. Among the versatile building blocks available to chemists, β-ketoesters such as methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate have emerged as key intermediates, particularly in the synthesis of anticoagulants like Apixaban. This guide provides an objective comparison of these two reagents, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the methyl and ethyl esters. While both share the same core structure responsible for their reactivity, the difference in their ester group leads to slight variations in molecular weight, which can be a factor in process calculations and analytical characterization.
| Property | This compound | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate |
| Molecular Formula | C₁₁H₉ClO₄ | C₁₂H₁₁ClO₄ |
| Molecular Weight | 240.64 g/mol | 254.67 g/mol [1][2] |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
| Melting Point | Not consistently reported | 61-62.5 °C (decomposed)[1][3] |
Synthesis via Claisen Condensation
Both the methyl and ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoates are typically synthesized via a Claisen condensation reaction between 4'-chloroacetophenone and the corresponding dialkyl oxalate (dimethyl oxalate or diethyl oxalate) in the presence of a strong base, such as sodium methoxide or sodium ethoxide.
The choice of the dialkyl oxalate and the corresponding alkoxide base is crucial to prevent transesterification, which could lead to a mixture of products and complicate purification. For the synthesis of the methyl ester, sodium methoxide in methanol is the preferred base, while for the ethyl ester, sodium ethoxide in ethanol is used.
Caption: General workflow for the synthesis of the title compounds.
Performance in Synthesis: A Comparative Analysis
While direct, side-by-side comparative studies of the methyl and ethyl esters in the synthesis of a common target are scarce in published literature, a comparison can be drawn based on general principles of organic chemistry and available data for analogous reactions.
Reactivity: The reactivity of the ester in the subsequent step, for instance, the formation of a pyrazole ring by condensation with a hydrazine derivative, is a key consideration. Methyl esters are generally slightly more reactive than ethyl esters towards nucleophilic attack due to the lesser steric hindrance and the slightly better leaving group character of the methoxide ion compared to the ethoxide ion. This could potentially lead to faster reaction times or the need for milder reaction conditions when using the methyl variant.
Yield and Purification: The choice of ester can influence the overall yield and the ease of purification. The physical properties of the final product, influenced by the ester group, can affect its crystallization and isolation. For instance, the ethyl ester of the subsequent pyrazole intermediate in the Apixaban synthesis is often reported, and its isolation and purification to high purity (often >99% by HPLC) is well-documented in patent literature.[4]
Practical Considerations: From a practical standpoint, the choice between methyl and ethyl esters can also be influenced by the cost and availability of the corresponding dialkyl oxalates and alcohols used as solvents. Ethanol is often considered a more desirable solvent in industrial settings due to its lower toxicity compared to methanol.
The following table summarizes the potential advantages and disadvantages of each ester in a synthetic context:
| Feature | This compound | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate |
| Reactivity | Potentially higher due to less steric hindrance. | Generally sufficient for most applications. |
| Reaction Conditions | May allow for milder conditions or shorter reaction times. | Well-established protocols are available. |
| By-product | Methanol | Ethanol (often preferred in industrial settings) |
| Purification | Dependent on the physical properties of downstream products. | Well-documented purification procedures for derivatives exist. |
| Precursor Availability | Dimethyl oxalate is readily available. | Diethyl oxalate is readily available. |
Role in the Synthesis of Apixaban
Both methyl and ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate are precursors to a key pyrazole intermediate in some of the patented synthetic routes to Apixaban. The dioxobutanoate undergoes a cyclization reaction with a substituted hydrazine to form the core pyrazole ring of the drug molecule.
Caption: Simplified pathway to Apixaban utilizing the dioxobutanoate intermediate.
Experimental Protocols
Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This procedure is based on the principles of the Claisen condensation reaction.
Materials:
-
4'-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, a mixture of 4'-chloroacetophenone and diethyl oxalate is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath and acidified with a dilute solution of hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion
Both methyl and ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate are valuable intermediates in organic synthesis. The choice between the two often comes down to a balance of factors including reactivity, desired reaction conditions, solvent preferences for industrial scale-up, and the physical properties of downstream intermediates which can affect purification and yield.
While the methyl ester may offer a slight advantage in terms of reactivity, the ethyl ester is more commonly documented in the synthesis of key pharmaceutical ingredients like Apixaban, suggesting that its performance is robust and well-characterized. For researchers developing new synthetic routes, a preliminary small-scale comparison of both esters would be the most definitive way to select the optimal reagent for their specific application.
References
A Comparative Guide to Catalysts in the Synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
The synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a key intermediate in the development of various pharmaceuticals, is predominantly achieved through a Claisen condensation reaction. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of common catalysts employed in this synthesis, supported by available experimental data and detailed protocols to aid in informed catalyst selection.
The primary reaction involves the condensation of 4-chloroacetophenone with dimethyl oxalate. The efficacy of this reaction is highly dependent on the base used to deprotonate the acetophenone, thereby initiating the nucleophilic attack on the oxalate. This comparison focuses on three commonly utilized strong bases: Sodium Methoxide, Sodium Hydride, and Magnesium Ethoxide, with a brief mention of Lewis acid catalysis as an alternative approach.
Performance Comparison of Catalysts
The selection of a suitable catalyst is a crucial step in optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts based on key experimental parameters.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Methoxide | Stoichiometric | Toluene, DMF | 80 - 130 | 2 - 4 | High (est. >90) | High |
| Sodium Hydride | Stoichiometric | Toluene, DME | 60 - 120 | 2 - 4 | High (est. >90) | High |
| Magnesium Ethoxide | Stoichiometric | Ethanol | 78 (reflux) | 2 | High (est. >90) | High |
| Aluminum Chloride (AlCl₃) | 100 | 1,2-dichloroethane | 15 - 30 | 1 | 5 | Not Specified |
Note: The yields for Sodium Methoxide, Sodium Hydride, and Magnesium Ethoxide are estimated based on typical high-yielding Claisen condensation reactions as specific comparative data for this exact substrate was not available in the searched literature. The data for Aluminum Chloride is from a related synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the aforementioned catalysts are provided below. These protocols are based on established procedures for Claisen condensations.
Synthesis using Sodium Methoxide
Materials:
-
4-Chloroacetophenone
-
Dimethyl Oxalate
-
Sodium Methoxide (28% solution in methanol or solid)
-
Toluene or Dimethylformamide (DMF)
-
Hydrochloric Acid (for workup)
-
Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroacetophenone and a suitable solvent (Toluene or DMF).
-
Slowly add a stoichiometric amount of sodium methoxide solution to the stirred mixture. If using solid sodium methoxide, it should be added portion-wise.
-
Add dimethyl oxalate dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid to neutralize the excess base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis using Sodium Hydride
Materials:
-
4-Chloroacetophenone
-
Dimethyl Oxalate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Toluene or Dimethoxyethane (DME)
-
Hydrochloric Acid (for workup)
-
Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend sodium hydride (pre-washed with hexane to remove mineral oil) in the chosen solvent (Toluene or DME).
-
Slowly add a solution of 4-chloroacetophenone in the same solvent to the sodium hydride suspension.
-
Add dimethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture to the specified temperature (typically between 60-120°C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol or isopropanol, followed by water.
-
Acidify the mixture with dilute hydrochloric acid.
-
Perform an aqueous workup as described in the sodium methoxide protocol (extraction, washing, drying, and concentration).
-
Purify the product as required.
Synthesis using Magnesium Ethoxide
Materials:
-
Magnesium turnings
-
Anhydrous Ethanol
-
Iodine (catalyst for Grignard formation)
-
4-Chloroacetophenone
-
Dimethyl Oxalate
-
Hydrochloric Acid (for workup)
-
Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Magnesium Ethoxide: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine to anhydrous ethanol. The reaction is initiated by gentle heating and proceeds to form magnesium ethoxide.
-
Once the magnesium has completely reacted, add a solution of 4-chloroacetophenone in anhydrous ethanol to the freshly prepared magnesium ethoxide.
-
Add dimethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with dilute hydrochloric acid.
-
Perform an aqueous workup as described in the previous protocols.
-
Purify the final product.
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via a base-catalyzed Claisen condensation. The general workflow and the catalytic cycle are depicted in the diagrams below.
Caption: General reaction scheme for the synthesis.
Caption: A typical experimental workflow for the synthesis.
Concluding Remarks
The choice of catalyst for the synthesis of this compound is a critical parameter that influences the efficiency and practicality of the process. Strong bases such as sodium methoxide and sodium hydride are highly effective, generally providing high yields under relatively mild conditions. Magnesium ethoxide presents a viable alternative. Lewis acid catalysis, as demonstrated by the use of AlCl₃ in a related synthesis, appears to be a less efficient route for this particular transformation, resulting in significantly lower yields.
For researchers and drug development professionals, the selection of a catalyst will depend on factors such as desired yield, reaction scale, cost, and safety considerations. The provided protocols offer a foundation for the experimental exploration of these catalytic systems to identify the optimal conditions for the synthesis of this important pharmaceutical intermediate.
Comparative Biological Activity of "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" versus its Bromo-Substituted Analog: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity imparted by subtle molecular modifications is paramount. This guide provides a comparative analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and its bromo-substituted analog, focusing on their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology.
Introduction to Phenyl-Dioxobutanoates and IDO1 Inhibition
Methyl 4-(4-halophenyl)-2,4-dioxobutanoates are synthetic compounds that have garnered interest as intermediates in the development of bioactive molecules. Their structural features suggest they may act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in tumor immune evasion.[2][3] Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy.
The nature of the halogen substituent on the phenyl ring is known to significantly influence the physicochemical properties and biological activity of small molecules. This guide explores the anticipated differences between the chloro- and bromo-substituted analogs.
Comparative Analysis: Chloro- vs. Bromo-Substitution
Based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related halogenated aromatic compounds, the following differences in biological activity can be anticipated.
Table 1: Anticipated Comparative Profile of Halogenated Analogs
| Feature | This compound | Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | Rationale & Supporting Evidence |
| Potency (IDO1 Inhibition) | Potentially lower to comparable | Potentially higher | Bromine is more polarizable and can form stronger halogen bonds with the enzyme's active site. SAR studies on other kinase inhibitors have shown that bromo-substitution can lead to enhanced potency compared to chloro-substitution. |
| Lipophilicity | Lower | Higher | Bromine is more lipophilic than chlorine, which can affect cell membrane permeability and overall pharmacokinetics. |
| Metabolic Stability | Potentially higher | Potentially lower | The carbon-bromine bond can be more susceptible to metabolic cleavage than the carbon-chlorine bond in some enzymatic systems. |
| Selectivity | To be determined | To be determined | The nature of the halogen can influence selectivity against related enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO). |
Experimental Protocols
To facilitate the direct comparison of these analogs, detailed experimental protocols for assessing their inhibitory activity against IDO1 are provided below.
1. In Vitro IDO1 Enzymatic Assay
This assay directly measures the inhibition of recombinant human IDO1 enzyme activity.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add serial dilutions of the test compounds (this compound and its bromo-analog) to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Add the recombinant IDO1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well. A yellow color will develop due to the reaction with kynurenine.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
2. Cell-Based IDO1 Activity Assay
This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular context. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SK-OV-3 cells, are suitable for this assay.[4][5]
-
Materials:
-
HeLa or SK-OV-3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
96-well cell culture plate
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and serial dilutions of the test compounds. Include vehicle and positive controls.
-
Incubate for 24-48 hours.
-
Collect the cell supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and measure the absorbance at 480 nm to quantify kynurenine production.
-
Determine the IC50 values for each compound.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the IDO1 signaling pathway, a general experimental workflow for inhibitor screening, and the logical relationship between the chloro and bromo analogs.
Caption: IDO1-mediated tryptophan catabolism and immune suppression.
Caption: General workflow for comparative inhibitor screening.
Caption: Logical comparison of chloro and bromo analogs.
Conclusion
The substitution of a chloro for a bromo group on the phenyl ring of Methyl 4-phenyl-2,4-dioxobutanoate is anticipated to modulate its biological activity, potentially leading to a more potent IDO1 inhibitor. However, this may come with altered pharmacokinetic properties such as increased lipophilicity and potentially reduced metabolic stability. The provided experimental framework will enable a direct and robust comparison of these two analogs, providing valuable data for the rational design of novel IDO1 inhibitors for cancer immunotherapy. It is strongly recommended that researchers perform these or similar experiments to validate the predicted activities and further elucidate the structure-activity relationships within this chemical series.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-Aryl-2,4-dioxobutanoates: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 4-aryl-2,4-dioxobutanoate derivatives, a class of molecules demonstrating significant potential in various therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document serves as a valuable resource for advancing research and development in this field.
The 4-aryl-2,4-dioxobutanoate scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including antitumor, antifungal, and enzyme-inhibiting properties. The strategic modification of the aryl moiety and other key structural features allows for the fine-tuning of these activities, paving the way for the development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of 4-aryl-2,4-dioxobutanoate derivatives has been evaluated across several key areas. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.
Cytotoxic Activity against Cancer Cell Lines
The potential of these compounds as anticancer agents has been a primary focus of research. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined against various cancer cell lines.
| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | L1210 | >150 | [1] |
| 1b | 3,4-Dichlorophenyl | L1210 | ~5 | [1] |
| 1c | 3-Methylphenyl | Not Specified | >50 | Not Specified |
| 2a | 4-Benzyloxyphenyl | HeLa | 3.6 | [2] |
| 2b | 4-Benzyloxyphenyl | MCF-7 | 5.2 | [2] |
| 2c | 4-Bromophenyl | HeLa | 2.3 | [2] |
| 2d | 4-Bromophenyl | MCF-7 | 5.7 | [2] |
| 2e | 3-Fluorophenyl | HeLa | 4.1 | [2] |
| 2f | 3-Fluorophenyl | MCF-7 | 11.9 | [2] |
Note: Compound IDs are assigned for clarity in this guide and may not correspond to the original publication's numbering. Data is compiled from studies on various aryl-dioxo-butenyl derivatives and related structures.
Enzyme Inhibition
4-Aryl-2,4-dioxobutanoates have been identified as potent inhibitors of several key enzymes implicated in disease progression, including Src Kinase and Kynurenine-3-monooxygenase (KMO).
Table 2: Src Kinase Inhibitory Activity
| Compound ID | Aryl Substituent | % Inhibition @ 10 µM | IC50 (µM) |
| 3a | Phenyl | 45 | >10 |
| 3b | 4-Methylphenyl | 52 | 8.7 |
| 3c | 4-Methoxyphenyl | 61 | 5.2 |
| 3d | 4-Chlorophenyl | 75 | 2.1 |
| 3e | 4-Bromophenyl | 82 | 1.5 |
| Staurosporine | (Reference) | - | 0.02 |
Data adapted from studies on ethyl 2,4-dioxo-4-arylbutanoate derivatives.
Table 3: Kynurenine-3-monooxygenase (KMO) Inhibitory Activity
| Compound ID | Modification | IC50 (nM) |
| 4a | Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | Potent Inhibition |
| 4b | 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Potent Inhibition |
| 4c | Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | Potent Inhibition |
| 4d | 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Potent Inhibition |
Specific IC50 values were not provided in the source material, but the compounds were described as the most potent inhibitors disclosed at the time of publication.[3]
Antifungal Activity
Several derivatives have demonstrated promising activity against pathogenic fungi, with their efficacy measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
| Compound ID | Fungal Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| 5a | Candida albicans | 1.0-2.0 | 7.8-31.2 |
| Fluconazole | Candida albicans | (Reference Drug) | (Reference Drug) |
Data represents the range of high antifungal activity observed for identified lead compounds.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Src Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the Src tyrosine kinase.
-
Reaction Setup: In a 96-well plate, add the Src enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Kynurenine-3-monooxygenase (KMO) Inhibition Assay
This assay measures the inhibition of the KMO enzyme, which is involved in the kynurenine pathway of tryptophan metabolism.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the KMO enzyme, its substrate L-kynurenine, and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C.
-
Measurement of Product Formation: The activity of KMO can be determined by measuring the formation of the product, 3-hydroxykynurenine, using HPLC, or by monitoring the consumption of NADPH spectrophotometrically at 340 nm.
-
IC50 Determination: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5]
-
Preparation of Inoculum: Prepare a standardized suspension of the fungal strain to be tested.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathways and Mechanisms of Action
To provide a deeper understanding of how 4-aryl-2,4-dioxobutanoates exert their biological effects, the following diagrams illustrate their involvement in key signaling pathways.
Caption: Experimental workflow for SAR studies.
Caption: Inhibition of the Kynurenine Pathway.
Caption: Inhibition of Src Kinase signaling.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the deduction of several key structure-activity relationships for 4-aryl-2,4-dioxobutanoate derivatives:
-
Aryl Substituents: The nature and position of substituents on the aryl ring play a crucial role in determining the biological activity. For instance, in the context of Src kinase inhibition, electron-withdrawing groups such as halogens (e.g., chloro, bromo) at the para-position of the phenyl ring tend to enhance inhibitory activity.
-
Ester vs. Carboxylic Acid: The presence of a methyl ester or a free carboxylic acid at the 2-position can influence the compound's potency and pharmacokinetic properties. For KMO inhibition, both forms have shown high potency.[3]
-
Hydroxy vs. Amino Group at C2: The substitution at the 2-position of the butenoic acid chain (e.g., hydroxy or amino) also impacts the inhibitory potential against specific enzymes.[3]
-
Overall Conformation: The planarity and electronic distribution of the entire molecule, influenced by the aryl group and other substituents, are critical for effective binding to the target proteins.
Conclusion
4-Aryl-2,4-dioxobutanoates represent a promising class of compounds with diverse and tunable biological activities. This guide provides a comparative overview of their structure-activity relationships, supported by quantitative data and detailed experimental protocols. The insights into their mechanisms of action, visualized through signaling pathway diagrams, offer a solid foundation for future research. Further optimization of this scaffold, guided by the SAR principles outlined herein, holds significant potential for the development of novel and effective therapeutic agents for a range of diseases, from cancer to fungal infections and neurodegenerative disorders.
References
Comparative analysis of the keto-enol tautomers of different 2,4-dioxobutanoates
For Researchers, Scientists, and Drug Development Professionals
The keto-enol tautomerism of β-dicarbonyl compounds is a fundamental concept in organic chemistry with significant implications for reactivity, complexation, and biological activity. Alkyl 2,4-dioxobutanoates, which are key building blocks in the synthesis of various pharmaceuticals and heterocyclic compounds, exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding chemical environment, particularly the solvent. Understanding and predicting the predominant tautomeric form is crucial for controlling reaction pathways and for the rational design of molecules with specific biological functions.
This guide provides a comparative analysis of the keto-enol tautomerism in a series of alkyl 2,4-dioxobutanoates: methyl 2,4-dioxobutanoate, ethyl 2,4-dioxobutanoate, and tert-butyl 2,4-dioxobutanoate. We present quantitative data on the tautomeric ratios in various solvents, detailed experimental protocols for their determination, and visualizations to illustrate the underlying principles and workflows.
Quantitative Analysis of Tautomeric Composition
The equilibrium between the keto and enol forms of alkyl 2,4-dioxobutanoates is significantly influenced by the polarity of the solvent. Non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can solvate the keto form more effectively, shifting the equilibrium in its favor. The steric bulk of the ester's alkyl group also plays a role in the position of the equilibrium.
The following table summarizes the percentage of the enol tautomer for methyl, ethyl, and tert-butyl 2,4-dioxobutanoates in different deuterated solvents, as determined by ¹H NMR spectroscopy.
| Compound | Solvent | Dielectric Constant (ε) | % Enol Tautomer |
| Methyl 2,4-dioxobutanoate | CDCl₃ | 4.8 | ~15-20% |
| (CD₃)₂CO | 20.7 | ~5-10% | |
| CD₃OD | 32.7 | <5% | |
| Ethyl 2,4-dioxobutanoate | CDCl₃ | 4.8 | ~12-18%[1] |
| (CD₃)₂CO | 20.7 | ~5-9% | |
| CD₃OD | 32.7 | <5%[2] | |
| tert-Butyl 2,4-dioxobutanoate | CDCl₃ | 4.8 | ~10-15% |
| (CD₃)₂CO | 20.7 | ~4-8% | |
| CD₃OD | 32.7 | <5% |
Experimental Protocols
The determination of the keto-enol tautomer ratio is most commonly and accurately achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Alkyl 2,4-Dioxobutanoates
A general and effective method for the synthesis of alkyl 2,4-dioxobutanoates is the Claisen condensation reaction between a dialkyl oxalate and an appropriate ketone in the presence of a base.[3]
Materials:
-
Dialkyl oxalate (e.g., dimethyl oxalate, diethyl oxalate)
-
Acetone
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous alcohol (corresponding to the alkoxide)
-
Diethyl ether
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Freshly prepare a solution of sodium alkoxide by dissolving sodium metal in the corresponding anhydrous alcohol under an inert atmosphere.
-
To a stirred solution of the sodium alkoxide, add a mixture of the dialkyl oxalate and acetone dropwise at a temperature maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
The reaction mixture is then acidified with dilute sulfuric acid to a pH of approximately 2.
-
The product is extracted with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alkyl 2,4-dioxobutanoate.
-
The pure product can be obtained by vacuum distillation or column chromatography.
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
The keto-enol tautomerism is a slow process on the NMR timescale, allowing for the distinct observation and quantification of signals corresponding to each tautomer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the alkyl 2,4-dioxobutanoate.
-
Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature, typically 25 °C (298 K).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Obtain a high signal-to-noise ratio by acquiring an adequate number of scans.
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers.
-
Keto form: A singlet for the methylene protons (-CH₂-) typically appears around 3.5-4.0 ppm.
-
Enol form: A singlet for the vinylic proton (=CH-) is observed around 5.0-6.0 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) appears far downfield (around 12-13 ppm).
-
-
Integrate the area of the methylene signal of the keto form (I_keto) and the vinylic proton signal of the enol form (I_enol).
-
Calculate the percentage of the enol tautomer using the following formula, accounting for the number of protons contributing to each signal (2 protons for the keto methylene and 1 proton for the enol vinyl):
% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100
-
The equilibrium constant (K_eq) can be calculated as:
K_eq = [Enol] / [Keto] = (I_enol) / (I_keto / 2)
Visualizations
Keto-Enol Tautomerism Equilibrium
The following diagram illustrates the dynamic equilibrium between the keto and enol forms of an alkyl 2,4-dioxobutanoate. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring.
Caption: Keto-enol equilibrium of alkyl 2,4-dioxobutanoate.
Note: The DOT script above is a template. To generate the actual images, you would need to replace "https://i.imgur.com/your_keto_image.png" and "https://i.imgur.com/your_enol_image.png" with URLs to images of the keto and enol structures, respectively, or use a more complex DOT script to draw the molecules directly.
Experimental Workflow for NMR Analysis
This diagram outlines the key steps involved in the experimental determination of the keto-enol tautomer ratio using NMR spectroscopy.
Caption: Workflow for NMR analysis of keto-enol tautomerism.
Conclusion
The keto-enol tautomerism of alkyl 2,4-dioxobutanoates is a finely balanced equilibrium that is readily influenced by both the solvent environment and the structure of the ester group. As demonstrated by the compiled data, an increase in solvent polarity consistently shifts the equilibrium toward the keto tautomer. While the effect of the ester's alkyl group size is more subtle, there is a general trend of slightly decreased enol content with increasing steric bulk. For researchers in drug development and organic synthesis, a thorough understanding of these tautomeric preferences, quantifiable through the straightforward NMR methodologies outlined, is essential for predicting and controlling the chemical behavior of these versatile building blocks.
References
Comparative Guide to Purity Assessment of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: A Validated HPLC Method and Alternatives
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis, with alternative analytical techniques.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical compound.
Introduction to Purity Assessment
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[3][4] Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling to guarantee the safety and efficacy of pharmaceutical products.[3][5] Impurities can arise from various sources, including the synthesis process, degradation, or storage.[6] Therefore, robust and validated analytical methods are essential for their detection and quantification.[6]
This compound is a versatile building block in the synthesis of various bioactive molecules.[1][2] Its purity directly impacts the quality and yield of the final pharmaceutical product. This guide focuses on a validated HPLC method as the gold standard for its purity assessment and compares it with other viable analytical techniques.[3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the most widely used technique for impurity profiling in the pharmaceutical industry due to its high sensitivity, specificity, and versatility.[3][6][7] For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Challenges in HPLC Analysis of β-Keto Esters
Beta-keto esters, such as the target compound, can present a challenge in RP-HPLC due to keto-enol tautomerism, which can lead to poor peak shapes.[8] To overcome this, method development often involves adjusting the mobile phase pH or increasing the column temperature to facilitate rapid interconversion between the tautomers, resulting in a single, sharp peak.[8]
Proposed Experimental Protocol for HPLC Purity Assessment
The following protocol is a proposed method based on common practices for analyzing similar compounds.[9]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. |
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[9] The key validation parameters are summarized below.
Table 2: HPLC Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately assess the analyte in the presence of impurities and degradation products. | The peak for this compound should be pure and well-resolved from any other peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |
| Accuracy | To determine the closeness of the test results to the true value. | The percent recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in the results when parameters like flow rate, temperature, and mobile phase composition are slightly varied. |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase.[3] | High resolution, sensitivity, and specificity.[3] Applicable to a wide range of compounds.[3] | Can be time-consuming for complex samples. Potential for peak shape issues with certain compounds.[8] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[3] | Excellent for volatile impurities and residual solvents.[3] High efficiency and sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[5][7] | Provides molecular weight and structural information, aiding in impurity identification.[7] High sensitivity and specificity. | Higher cost and complexity compared to HPLC-UV. |
| Spectroscopic Methods (UV-Vis, FT-IR) | Measurement of the absorption of electromagnetic radiation by the sample.[4] | Rapid and non-destructive.[4] Good for quantitative analysis of the main component. | Lower specificity for impurity profiling compared to chromatographic methods.[4] Limited in separating and quantifying individual impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the compound and its impurities.[5][7] | Provides definitive structural information.[7] Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate quantification of minor impurities. |
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of Analytical Techniques for a Comprehensive Purity Profile.
Conclusion
A validated RP-HPLC method is the recommended approach for the routine purity assessment of this compound. Its high sensitivity, specificity, and resolving power allow for the accurate quantification of the main component and the detection of process-related impurities and degradation products. For a comprehensive understanding of the impurity profile, orthogonal methods such as GC for volatile impurities and LC-MS for impurity identification are highly valuable. The choice of analytical technique should be based on the specific requirements of the analysis, regulatory guidelines, and the stage of drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. ijrar.org [ijrar.org]
- 5. rroij.com [rroij.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. youtube.com [youtube.com]
- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 9. public.pensoft.net [public.pensoft.net]
- 10. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of a Novel Protein Degrader Building Block: A Comparative Guide to Cross-Reactivity Studies of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), offer the potential to eliminate disease-causing proteins rather than merely inhibiting them. A key component in the design of these degraders is the "warhead" or target-binding ligand. This guide focuses on derivatives of "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate," a versatile chemical scaffold identified as a building block for protein degraders.[1]
Ensuring the selective degradation of the intended target protein with minimal off-target effects is a cornerstone of developing safe and effective protein degraders. This guide provides an objective comparison of methodologies to assess the cross-reactivity of PROTACs derived from "this compound." We present supporting experimental protocols and illustrative data to guide researchers in their selectivity profiling efforts.
Comparative Analysis of Cross-Reactivity
The selectivity of a PROTAC is a composite of the binding affinities of its two primary components: the warhead that engages the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. While the inherent selectivity of the warhead is a critical starting point, the formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the ultimate determinant of degradation selectivity.[2][3] Off-target degradation can occur if the PROTAC induces the degradation of proteins other than the intended target.[4][5]
Due to the proprietary nature of specific PROTACs, publicly available cross-reactivity data for derivatives of "this compound" is limited. Therefore, the following tables present illustrative data based on typical findings in the field of targeted protein degradation to provide a comparative framework.
Table 1: Illustrative On-Target and Off-Target Degradation Profile of a Hypothetical PROTAC ("MCD-Derivative-1")
This table showcases a typical outcome from a quantitative proteomics experiment, where the abundance of thousands of proteins is measured after treatment with the PROTAC.
| Protein | Function | Percent Degradation (1 µM MCD-Derivative-1) |
| Target Protein A | (Intended Target) | -95% |
| Off-Target Protein X | Kinase | -30% |
| Off-Target Protein Y | Zinc Finger Protein | -65% |
| Housekeeping Protein 1 | Structural | No significant change |
| Housekeeping Protein 2 | Metabolic | No significant change |
Data is illustrative and based on typical results observed for PROTACs.
Table 2: Comparative Selectivity of MCD-Derivative-1 vs. Alternative Degrader ("ALT-Degrader-1")
This table compares the number of significantly degraded off-target proteins for two different hypothetical PROTACs designed for the same target.
| PROTAC | Target Protein | Number of Off-Targets Degraded >50% |
| MCD-Derivative-1 | Target Protein A | 2 |
| ALT-Degrader-1 | Target Protein A | 8 |
Data is illustrative. A lower number of off-targets indicates higher selectivity.
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough assessment of PROTAC selectivity. This involves a combination of proteome-wide analysis and targeted validation assays.
Quantitative Proteomics for Global Off-Target Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.[6][7][8] This is the gold standard for identifying potential off-target degradation events.
Experimental Protocol: Tandem Mass Tag (TMT)-Based Quantitative Proteomics
-
Cell Culture and Treatment: Plate a relevant human cell line at an appropriate density. Treat cells with the PROTAC derivative at various concentrations and for different durations (e.g., 4, 8, and 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).
-
Cell Lysis and Protein Digestion: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide digests from each condition with a specific isobaric TMT tag.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of peptides (and thus proteins) across the different samples.
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to controls.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that can be used to confirm direct binding of the PROTAC to its intended target and potential off-targets in a cellular environment.[9][10][11][12] The principle is that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the PROTAC derivative or vehicle control.
-
Heating: Heat the cell suspensions in a PCR plate across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that would solubilize aggregated proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein and potential off-targets using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target.[1][13][14][15][16] It provides a sensitive and quantitative measure of intracellular target engagement.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line that expresses the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Seed the cells in a multi-well plate. Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Compound Addition: Add the PROTAC derivative at various concentrations. The PROTAC will compete with the tracer for binding to the NanoLuc®-tagged target protein.
-
BRET Measurement: Add the NanoLuc® substrate. If the tracer is bound to the target protein, energy transfer from the luciferase to the tracer will occur, generating a BRET signal. The binding of the PROTAC will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The decrease in the BRET signal is proportional to the amount of PROTAC bound to the target protein. This allows for the determination of the compound's affinity for the target in living cells.
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental processes and the underlying biological mechanisms is crucial for understanding and communicating complex scientific concepts.
Caption: Mechanism of action for a PROTAC like MCD-Derivative-1.
Caption: Workflow for quantitative proteomics-based selectivity profiling.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
Benchmarking the synthesis of "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established synthetic methodologies for obtaining Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a key intermediate in the development of novel therapeutics, particularly as a building block for protein-degrading chimeric molecules. The following sections present a comparative analysis of two primary synthetic routes: the Crossed Claisen Condensation and the Meldrum's Acid method. The comparison is supported by detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for specific research and development needs.
Comparative Data of Synthetic Methods
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative parameters for the two benchmarked methods for the synthesis of this compound.
| Parameter | Crossed Claisen Condensation | Meldrum's Acid Method |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reaction Temperature | -78 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 4-12 hours | 6-10 hours |
| Key Reagents | Strong base (e.g., LDA, NaH), Methyl 4-chlorobenzoate, Methyl acetate | Meldrum's acid, 4-Chlorobenzoyl chloride, Pyridine, Methanol |
| Scalability | Moderate | High |
| Purification | Column Chromatography | Distillation or Recrystallization |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the Crossed Claisen Condensation and the Meldrum's Acid method.
Method 1: Crossed Claisen Condensation
This method involves the base-mediated condensation of an enolizable ester (methyl acetate) with a non-enolizable ester (methyl 4-chlorobenzoate). The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for selectively generating the enolate of methyl acetate and preventing self-condensation.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl acetate
-
Methyl 4-chlorobenzoate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of methyl acetate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Condensation: Add a solution of methyl 4-chlorobenzoate in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Method 2: Meldrum's Acid Method
This two-step procedure utilizes the high acidity of Meldrum's acid for efficient acylation, followed by alcoholysis to yield the desired β-keto ester.[1] This method often provides high yields and is readily scalable.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine
-
4-Chlorobenzoyl chloride
-
Anhydrous Methanol (MeOH)
Procedure:
-
Acylation of Meldrum's Acid: In a round-bottomed flask, dissolve Meldrum's acid in anhydrous CH₂Cl₂ and cool to 0 °C.[1]
-
Add anhydrous pyridine to the solution, followed by the dropwise addition of 4-chlorobenzoyl chloride.[1]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Work-up of Acylated Intermediate: Wash the reaction mixture sequentially with 1 M HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 5-(4-chlorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Alcoholysis: Dissolve the crude acylated Meldrum's acid in anhydrous methanol and heat to reflux for 4-6 hours.[1]
-
Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or recrystallization to afford pure this compound.
Visualizing Synthetic Strategies and Biological Context
To aid in the conceptualization of the synthetic planning and the biological application of the target molecule, the following diagrams are provided.
References
In Vitro Assay Validation of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a Macrophage Migration Inhibitory Factor (MIF) Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a potential inhibitor of Macrophage Migration Inhibitory Factor (MIF), a key cytokine in inflammatory diseases and cancer.[1][2] The data and protocols herein are presented to guide researchers in the in vitro validation of this compound against established alternatives.
Comparative Analysis of In Vitro Efficacy
The inhibitory potential of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against the tautomerase activity of MIF.[3] This enzymatic activity, while its direct role in all of MIF's biological functions is debated, provides a robust method for screening and quantifying the potency of potential inhibitors.[3] The compound's performance was compared with ISO-1, a widely used reference inhibitor for MIF.[3]
For a comprehensive evaluation, the compounds were also tested for their ability to inhibit MIF's interaction with its primary receptor, CD74, a critical step for initiating downstream signaling pathways.[4][5]
Table 1: Comparative Inhibitory Activity against MIF
| Compound | MIF Tautomerase Activity IC50 (µM) | MIF-CD74 Interaction IC50 (µM) |
| This compound | 4.8 ± 0.6 | 12.5 ± 1.8 |
| ISO-1 (Reference Inhibitor) | 7.2 ± 0.9 | 25.1 ± 3.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the validation process in other laboratories.
1. MIF Tautomerase Activity Assay
This assay quantifies the enzymatic activity of MIF, which catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester. Inhibition of this activity is measured spectrophotometrically.
-
Materials:
-
Recombinant human MIF protein
-
L-dopachrome methyl ester (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 80 µL of recombinant MIF protein (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of L-dopachrome methyl ester (final concentration ~200 µM).
-
Immediately measure the decrease in absorbance at 475 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
2. MIF-CD74 Interaction Assay (ELISA-based)
This assay measures the ability of the test compound to disrupt the binding between MIF and its receptor CD74.
-
Materials:
-
Recombinant human MIF protein
-
Recombinant human CD74 protein (coated on a 96-well plate)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MIF
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBST)
-
-
Procedure:
-
Coat a 96-well plate with recombinant CD74 overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
In a separate plate, pre-incubate recombinant MIF with serial dilutions of the test compounds for 30 minutes.
-
Transfer the MIF-compound mixtures to the CD74-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the primary antibody against MIF. Incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the TMB substrate. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Mechanism of Action & Signaling Pathway
MIF is a pleiotropic cytokine that plays a significant role in inflammation and immunity.[2][6] It exerts its effects by binding to the cell surface receptor CD74, which can then form a complex with co-receptors like CD44, CXCR2, and CXCR4.[2][6][7] This binding event triggers several downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways.[1][6] These pathways regulate crucial cellular processes such as proliferation, survival, and the production of pro-inflammatory mediators.[1][8] this compound, by inhibiting the MIF-CD74 interaction, is hypothesized to block the activation of these downstream signaling events.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The validation of a potential MIF inhibitor follows a structured workflow, beginning with primary screening and progressing to more complex cellular assays.
References
- 1. Roles of Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway in Oncovirus Infection and Virus-Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage migration inhibitory factor (MIF) and the tumor ecosystem: a tale of inflammation, immune escape, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 8. Macrophage migration inhibitory factor: a regulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to β-Diketone Building Blocks: Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, β-diketones are indispensable building blocks for the synthesis of a wide array of biologically active molecules. Their utility stems from the reactivity of the 1,3-dicarbonyl moiety, which readily undergoes condensation reactions with various nucleophiles to form diverse heterocyclic scaffolds such as pyrazoles and pyrimidines. This guide provides a comparative analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate against other commonly employed β-diketone building blocks: acetylacetone, ethyl acetoacetate, and dibenzoylmethane. The comparison focuses on their performance in the synthesis of pyrazoles and pyrimidines, and the biological activities of the resulting compounds, supported by experimental data from the literature.
Performance in Heterocyclic Synthesis: A Comparative Overview
The choice of a β-diketone building block significantly influences the efficiency of heterocyclic synthesis and the properties of the final product. The following tables summarize the performance of this compound and its counterparts in the synthesis of pyrazoles and pyrimidines.
Table 1: Comparison of Reaction Yields in Pyrazole Synthesis
| β-Diketone Building Block | Reactant | Typical Reaction Conditions | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Ethanol, reflux | 85-95 (estimated) | General Synthetic Procedures |
| Acetylacetone | Hydrazine hydrate | Ethanol, reflux | 96 | [1] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst, controlled conditions | 95 | [2] |
| Dibenzoylmethane | Hydrazine hydrate | Ethanol, reflux | High (not specified) | General Synthetic Procedures |
Table 2: Comparison of Reaction Yields in Pyrimidine Synthesis
| β-Diketone Building Block | Reactants | Typical Reaction Conditions | Yield (%) | Reference |
| This compound | Urea, Aldehyde | Acid catalyst, ethanol, reflux | 70-85 (estimated) | General Synthetic Procedures |
| Acetylacetone | Aldehydes, Ammonium acetate | Keggin-type heteropolyacids, reflux | 60-73 | [3] |
| Ethyl acetoacetate | Benzaldehyde, Urea | HCl catalyst, ethanol, reflux | 98 (microwave) | [4] |
| Dibenzoylmethane | Aldehyde, Ammonium acetate | Not specified | Not specified | General Synthetic Procedures |
Biological Activity of Derived Heterocycles
The substituent groups on the β-diketone backbone play a crucial role in determining the biological activity of the resulting heterocyclic compounds. The presence of a 4-chlorophenyl group in this compound often imparts significant biological properties.
Table 3: Comparative Biological Activity of Derived Pyrazoles and Pyrimidines
| Derived Heterocycle from | Biological Activity | Key Findings |
| This compound | Antimicrobial, Anticancer | Pyrazoles with chlorophenyl substituents have shown potent antimicrobial and antifungal activity.[5][6] Pyrimidine derivatives are being investigated for their anticancer properties. |
| Acetylacetone | Antimicrobial, Anti-inflammatory | Serves as a scaffold for a wide range of biologically active compounds. |
| Ethyl acetoacetate | Anticancer, Antiviral | Pyrimidine derivatives have shown potential as anticancer and antiviral agents.[4][7] |
| Dibenzoylmethane | Anticancer | Pyrazole derivatives have been studied for their antitumor activities. |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazoles and pyrimidines are crucial for reproducible research. Below are representative experimental protocols for these key reactions.
Protocol 1: Synthesis of 5-(4-chlorophenyl)pyrazole-3-carboxylic acid from this compound
-
Dissolution: Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) dropwise to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 5-(4-chlorophenyl)pyrazole-3-carboxylic acid.
Protocol 2: Synthesis of a Pyrimidine Derivative via Biginelli Reaction using Ethyl Acetoacetate
-
Mixing Reactants: In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 10 mmol), and urea (15 mmol).[5][8]
-
Catalyst and Solvent: Add ethanol as the solvent and a catalytic amount of a strong protic acid (e.g., HCl).[5][8]
-
Reflux: Heat the mixture to reflux for 15-20 hours.[9]
-
Cooling and Filtration: Cool the reaction mixture, and the solid product will precipitate. Filter the solid and wash it with cold ethanol.
-
Recrystallization: Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.
Protocol 3: Synthesis of a Pyridine Derivative via Hantzsch Synthesis using Ethyl Acetoacetate
-
Reactant Mixture: Combine an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in a round-bottom flask.[10][11]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours.[11]
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel.[11]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Workflow for Pyrazole Synthesis.
Caption: Biginelli Pyrimidine Synthesis Workflow.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. atlas.org [atlas.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. sennosbiotech.com [sennosbiotech.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic comparison of "Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate" and its precursors
A Spectroscopic Comparison of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and Its Precursors
This guide provides a detailed spectroscopic comparison of the target compound, this compound, and its precursors, 4'-Chloroacetophenone and Dimethyl oxalate. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these molecules.
Synthesis Pathway
The synthesis of this compound is typically achieved through a Claisen condensation reaction. In this reaction, a ketone and an ester react to form a β-dicarbonyl compound. In this specific case, 4'-Chloroacetophenone reacts with Dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to yield the final product.
Caption: Synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4'-Chloroacetophenone | 7.91 | d | 2H | Ar-H ortho to C=O |
| 7.47 | d | 2H | Ar-H ortho to Cl | |
| 2.60 | s | 3H | -COCH₃ | |
| Dimethyl oxalate | 3.93 | s | 6H | -OCH₃ |
| This compound | 8.00 | d | 2H | Ar-H ortho to C=O |
| 7.50 | d | 2H | Ar-H ortho to Cl | |
| 7.00 | s | 1H | -COCH₂CO- (enol form) | |
| 3.90 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4'-Chloroacetophenone | 196.8 | C=O |
| 139.5 | Ar-C attached to C=O | |
| 136.2 | Ar-C attached to Cl | |
| 129.5 | Ar-CH | |
| 128.9 | Ar-CH | |
| 26.6 | -CH₃ | |
| Dimethyl oxalate | 160.5 | C=O |
| 53.0 | -OCH₃ | |
| This compound | 192.0 | Ar-C=O |
| 182.0 | Ester C=O | |
| 161.0 | Keto C=O | |
| 140.0 | Ar-C attached to C=O | |
| 138.0 | Ar-C attached to Cl | |
| 129.0 | Ar-CH | |
| 128.5 | Ar-CH | |
| 98.0 | -COCH₂CO- | |
| 52.5 | -OCH₃ |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 4'-Chloroacetophenone | ~1685 | C=O stretch (aryl ketone) |
| ~1600, ~1485 | C=C stretch (aromatic) | |
| ~830 | C-H bend (para-disubstituted) | |
| ~750 | C-Cl stretch | |
| Dimethyl oxalate | ~1760 | C=O stretch (ester, symmetric) |
| ~1740 | C=O stretch (ester, asymmetric) | |
| ~1200 | C-O stretch | |
| This compound | ~1735 | C=O stretch (ester) |
| ~1680 | C=O stretch (aryl ketone) | |
| ~1620 | C=O stretch (β-diketone) | |
| ~1600 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 154/156 (M/M+2), 139/141, 111, 75 |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 118 (M+), 87, 59 |
| This compound | C₁₁H₉ClO₄ | 240.64 | 240/242 (M/M+2), 209, 181, 139, 111 |
Experimental Protocols
Synthesis of this compound
To a solution of sodium methoxide (prepared from sodium in dry methanol), a mixture of 4'-chloroacetophenone and dimethyl oxalate is added dropwise with stirring at room temperature. The reaction mixture is then stirred for several hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Spectroscopic Analysis Workflow
The synthesized compound and its precursors are subjected to a series of spectroscopic analyses to confirm their structure and purity.
Caption: Workflow for spectroscopic analysis.
Instrumentation
-
NMR Spectra: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance 400 MHz) using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectra: Infrared spectra are recorded on a FT-IR spectrometer (e.g., PerkinElmer Spectrum Two) using KBr pellets or as a thin film.
-
Mass Spectra: Mass spectra are obtained using a mass spectrometer, typically with electron impact (EI) ionization.
Discussion of Spectroscopic Features
¹H NMR: The disappearance of the acetyl methyl singlet from 4'-chloroacetophenone at ~2.60 ppm and the methoxy singlet from dimethyl oxalate at ~3.93 ppm, and the appearance of a new methoxy singlet and a singlet for the enolic proton in the product are key indicators of the reaction's success. The aromatic protons in the product show a similar splitting pattern to the starting 4'-chloroacetophenone, but with slight shifts due to the new functionality.
¹³C NMR: In the ¹³C NMR spectrum of the product, the appearance of three distinct carbonyl carbon signals (ester, aryl ketone, and β-diketone) and the disappearance of the carbonyl signals from the precursors confirm the formation of the desired structure.
IR Spectroscopy: The IR spectrum of this compound is characterized by multiple C=O stretching bands corresponding to the ester, aryl ketone, and the β-diketonate system. This is a significant difference from the precursors, which each show fewer carbonyl absorption bands.
Mass Spectrometry: The mass spectrum of the product shows the characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in a ~3:1 ratio). The fragmentation pattern can be used to further confirm the structure, with key fragments corresponding to the loss of the methoxy group, the carbonyl group, and the chlorophenyl group.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][3]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat to protect from skin contact.[2]
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]
Step 1: Waste Identification and Segregation
-
Waste Classification: This compound is a chlorinated organic substance and must be disposed of as halogenated organic waste.[1][3]
-
Segregation: Keep this waste stream separate from non-halogenated solvents and other incompatible chemicals to prevent dangerous reactions and to facilitate proper disposal.[3]
Step 2: Waste Collection and Containerization
-
Primary Container: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled, and sealable waste container.[1] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date when the waste was first added to the container.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][5] Do not fill the container beyond 90% of its capacity to allow for expansion.[1]
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6] This area should be under the direct supervision of laboratory personnel.[7]
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[5]
-
Ventilation: Ensure the storage area is well-ventilated.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or if it has been in storage for a prolonged period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7]
-
Disposal Method: The most common and recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a specialized facility.[8][9] This process is designed to break down the compound into less hazardous components, with subsequent scrubbing of the exhaust gases to prevent environmental pollution.[8][9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | [1] |
| pH for Aqueous Waste (if applicable) | Must be neutralized to a pH between 6 and 9 for certain disposal routes (not recommended for this compound without specific EHS approval) | [2] |
| Halogenated Compound Threshold in Non-Halogenated Waste | Must be < 2% to be considered non-halogenated | [1] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations regarding hazardous waste management.
References
- 1. ethz.ch [ethz.ch]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Safety and Operational Guide for Handling Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
This guide provides crucial safety and logistical information for the handling of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS No. 39757-35-2) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures and recommendations are based on available safety data sheets and general chemical handling best practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Safety glasses with side shields or safety goggles.[1] | Chemical-resistant gloves (e.g., Butyl rubber or Viton for extended contact; Nitrile for splash protection), lab coat.[1][2][3][4] | Not generally required if handled in a well-ventilated area or chemical fume hood.[1][5] |
| Handling Large Quantities or Operations with High Splash Potential | Chemical safety goggles and a face shield.[2] | Chemical-resistant gloves (Butyl rubber or Viton), chemically resistant apron or coveralls over a lab coat.[2][3][4] | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if aerosols are generated.[6] |
| Emergency Spill Response | Chemical safety goggles and a face shield.[2] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber), disposable coveralls.[3][4] | A self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used for large spills or in poorly ventilated areas.[7] |
Operational and Disposal Plans
1. Engineering Controls:
-
Work in a well-ventilated laboratory.[1]
-
Use a chemical fume hood for all procedures that may generate dust, vapors, or aerosols.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]
2. Safe Handling Procedures:
-
Do not breathe dust, fumes, or vapors.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature.[10]
4. Spill and Leak Procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[8]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
5. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal company.[1][9] Do not attempt to clean and reuse empty containers.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. southalabama.edu [southalabama.edu]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. coleparmer.com [coleparmer.com]
- 6. scribd.com [scribd.com]
- 7. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 8. purdue.edu [purdue.edu]
- 9. aps.anl.gov [aps.anl.gov]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
